lifirafenib
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFFVZQXSRKHBM-FKBYEOEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446090-79-4 | |
| Record name | Lifirafenib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446090794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lifirafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14773 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LIFIRAFENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8762XZS5ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
lifirafenib mechanism of action in BRAF-mutated melanoma
An In-Depth Technical Guide to the Mechanism of Action of Lifirafenib in BRAF-Mutated Melanoma
Introduction
This compound (also known as BGB-283) is an investigational, orally administered small molecule inhibitor developed to target key drivers of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] It is classified as a pan-RAF and Epidermal Growth Factor Receptor (EGFR) inhibitor.[3][4] Approximately 50% of cutaneous melanomas harbor activating mutations in the BRAF gene, most commonly the V600E substitution, which leads to constitutive activation of the MAPK pathway and drives tumor proliferation and survival.[5][6][7] While first-generation BRAF inhibitors like vemurafenib and dabrafenib have shown significant clinical efficacy, acquired resistance often limits their long-term benefit.[8][9] this compound's distinct mechanism of action, particularly its ability to inhibit RAF dimers, offers a potential strategy to overcome some of these resistance mechanisms.[3][10]
Core Mechanism of Action
This compound functions as a potent, reversible, ATP-competitive inhibitor of the RAF family of serine/threonine kinases and the receptor tyrosine kinase EGFR.[3][11][12] Its primary mechanism involves the direct suppression of the MAPK signaling cascade, which is a critical pathway for cell growth and proliferation.[7][13]
Dual Inhibition of RAF Kinases and EGFR
Unlike first-generation inhibitors that are selective for BRAF V600 monomers, this compound is a pan-RAF inhibitor, potently targeting wild-type A-RAF, B-RAF, and C-RAF, as well as the oncogenic BRAF V600E mutant.[2][3] This broad-spectrum RAF inhibition is crucial for preventing the paradoxical activation of the MAPK pathway.
First-generation inhibitors can, in the presence of upstream activators like mutated RAS, promote the dimerization of RAF proteins (e.g., C-RAF homodimers or B-RAF/C-RAF heterodimers), leading to a paradoxical hyperactivation of MEK-ERK signaling and potentially promoting the growth of secondary malignancies.[14][15][16] By inhibiting all RAF isoforms, this compound is designed to suppress the activity of these dimers, thereby evading this paradoxical effect.[3][10]
Simultaneously, this compound inhibits EGFR.[4][11] EGFR signaling is a known mechanism of acquired resistance to first-generation BRAF inhibitors in melanoma.[3][17] Upregulation or activation of EGFR can reactivate the MAPK pathway, bypassing the inhibition of BRAF V600E.[8] By targeting EGFR directly, this compound can preemptively block this key resistance pathway.
Quantitative Data
Biochemical Activity
This compound demonstrates potent inhibitory activity against its primary targets in biochemical assays. The half-maximal inhibitory concentration (IC50) values quantify the drug's potency.
| Target Kinase | IC50 Value (nM) | Reference |
| BRAFV600E | 23 | [11][18] |
| EGFR | 29 | [11][18] |
| EGFR T790M/L858R | 495 | [11] |
Clinical Efficacy in BRAF-Mutated Tumors
In a first-in-human Phase I dose-escalation and expansion study (NCT02610361), this compound demonstrated antitumor activity as a monotherapy in patients with BRAF-mutated solid tumors, including melanoma.
| Indication (Mutation) | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | No. of Evaluable Patients | Reference(s) |
| BRAF-Mutated Solid Tumors (Overall) | 17% | 1 (Melanoma) | 8 | 53 | [19][20] |
| BRAFV600E/K Melanoma | - (Data aggregated) | 1 | 5 | - | [3][19] |
Note: One patient with melanoma who achieved a partial response had previously received BRAF/MEK inhibitor therapy.[19]
Methodologies of Key Experiments
The characterization of this compound's mechanism of action relies on a series of standard preclinical and clinical experimental protocols.
In Vitro Kinase Assays
To determine the IC50 values (Table 1), researchers typically use cell-free biochemical assays.
-
Principle: Recombinant purified kinase domains (e.g., BRAF V600E, EGFR) are incubated with a specific substrate and adenosine triphosphate (ATP) in the presence of varying concentrations of this compound.
-
Procedure: The kinase's activity, measured by the amount of phosphorylated substrate, is quantified. This is often done using methods like radioisotope labeling (³²P-ATP) or fluorescence-based detection.
-
Endpoint: The concentration of this compound that inhibits 50% of the kinase's enzymatic activity is calculated as the IC50 value.
Cellular Proliferation and Viability Assays
These experiments assess the effect of this compound on the growth of cancer cells.
-
Principle: BRAF-mutated melanoma cell lines (e.g., A375) are cultured and treated with the drug to measure its impact on cell viability and proliferation.
-
Procedure: Cells are seeded in multi-well plates and exposed to a range of this compound concentrations for a set period (e.g., 72 hours). Cell viability is then measured using colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assays that quantify metabolic activity or ATP content, respectively.
-
Endpoint: The results are used to calculate the drug concentration required to inhibit 50% of cell growth (GI50) or kill 50% of cells (IC50).
Western Blotting for Pathway Analysis
This technique is used to confirm that this compound inhibits the MAPK pathway within the cell.
-
Principle: Measures the levels of specific proteins and their phosphorylation status, which indicates their activation state.
-
Procedure: BRAF-mutated cells are treated with this compound for a short period. The cells are then lysed to extract proteins, which are separated by size via gel electrophoresis and transferred to a membrane. The membrane is probed with antibodies specific to total and phosphorylated forms of key pathway proteins like MEK and ERK.
-
Endpoint: A reduction in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) in drug-treated cells compared to controls demonstrates on-target pathway inhibition.
In Vivo Tumor Xenograft Models
Animal models are used to evaluate the antitumor efficacy of this compound in a living system.
-
Principle: Human BRAF-mutated melanoma cells are implanted into immunocompromised mice, where they form tumors (xenografts).
-
Procedure: Once tumors reach a specified size, mice are randomized into treatment (this compound) and control (vehicle) groups. The drug is administered orally on a set schedule. Tumor volume and body weight are measured regularly.
-
Endpoint: Efficacy is determined by comparing the tumor growth rate in the treated group versus the control group. Significant tumor growth inhibition or regression indicates in vivo activity.[11]
Overcoming Resistance to First-Generation BRAF Inhibitors
Acquired resistance to first-generation BRAF inhibitors is a major clinical challenge, and it often involves reactivation of the MAPK pathway.[8][21][22] this compound's multi-targeted mechanism is positioned to address several of these resistance pathways.
-
RAF Dimerization: Resistance can emerge through BRAF V600E splice variants or upstream RAS activation, both of which promote the formation of RAF dimers that are insensitive to first-generation monomer-selective inhibitors.[3][8] As a pan-RAF inhibitor, this compound effectively suppresses the activity of these dimers.[3][10]
-
RTK Upregulation: Increased signaling from receptor tyrosine kinases, particularly EGFR, can reactivate the MAPK and/or PI3K-AKT pathways, conferring resistance.[17][23][24] this compound's direct inhibition of EGFR neutralizes this bypass mechanism.[3][4]
-
Upstream Mutations: The development of secondary mutations in genes like NRAS can reactivate the pathway upstream of BRAF. While first-generation inhibitors paradoxically activate signaling in this context, this compound's pan-RAF inhibition is designed to suppress it.[14][23]
Rationale for Combination Therapy
The clinical success of combining first-generation BRAF inhibitors with MEK inhibitors (e.g., dabrafenib and trametinib) established the principle of "vertical inhibition" of the MAPK pathway.[25][26] This approach provides a more profound and durable pathway blockade, often delaying the onset of resistance. Preclinical data showed a synergistic effect when combining this compound with a MEK inhibitor.[10][25] This has led to clinical trials investigating this compound in combination with the MEK inhibitor mirdametinib, with the goal of achieving more sustained antitumor activity in tumors with MAPK pathway aberrations, including BRAF-mutated melanoma.[1][25]
Conclusion
This compound presents a mechanistically distinct approach to targeting BRAF-mutated melanoma. Its core function as a pan-RAF and EGFR inhibitor allows it to not only block the primary oncogenic driver (BRAF V600E) but also to preemptively address key mechanisms of resistance that limit the efficacy of first-generation BRAF inhibitors. By inhibiting RAF dimers, this compound is designed to avoid paradoxical MAPK pathway activation. Furthermore, its activity against EGFR helps to block a critical bypass signaling pathway. The preclinical and early clinical data suggest that this compound, both as a monotherapy and as part of a combination strategy, holds promise for patients with BRAF-mutated melanoma.
References
- 1. SpringWorks and BeiGene Present Clinical Data on this compound in combination with Mirdametinib in Patients with Advanced or Refractory Solid Tumors with MAPK Pathway Aberrations at the American Association for Cancer Research Annual Meeting 2023 | SpringWorks Therapeutics [springworkstx.gcs-web.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. Oncogenic BRAF-mediated Melanoma Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRAF V600-Mutated Metastatic Melanoma and Targeted Therapy Resistance: An Update of the Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sanguinebio.com [sanguinebio.com]
- 10. Novel RAF‐directed approaches to overcome current clinical limits and block the RAS/RAF node - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Targeting Tumor Cells with Raf Inhibitor LY3009120: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]
- 15. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oaepublish.com [oaepublish.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. onclive.com [onclive.com]
- 20. First-in-Human Study of RAF Family Kinase Inhibitor this compound in Solid Tumors - The ASCO Post [ascopost.com]
- 21. Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 23. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MAPK pathway inhibition induces MET and GAB1 levels, priming BRAF mutant melanoma for rescue by hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. targetedonc.com [targetedonc.com]
- 26. Targeted Therapy in Advanced Melanoma With Rare BRAF Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Lifirafenib (BGB-283): A Technical Guide to Preclinical Data as a Pan-RAF Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: Lifirafenib (also known as BGB-283) is an investigational, orally bioavailable small molecule inhibitor targeting the RAF kinase family (A-RAF, B-RAF, and C-RAF) and the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Unlike first-generation BRAF inhibitors that target BRAF monomers, this compound is a RAF dimer inhibitor, giving it a distinct preclinical profile, particularly in tumors with RAS mutations where RAF dimerization is a key signaling mechanism.[3][4] This document provides an in-depth summary of the preclinical data for this compound, focusing on its biochemical and cellular activity, in vivo efficacy, and the experimental methodologies used for its evaluation.
Mechanism of Action: Pan-RAF and EGFR Inhibition
The RAS-RAF-MEK-ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cell proliferation and survival.[3] Mutations in RAS or BRAF genes can lead to constitutive activation of this pathway, driving tumorigenesis.[3]
This compound exerts its effect by potently and reversibly inhibiting RAF family kinases, including wild-type A-RAF, B-RAF, C-RAF, and the common B-RAFV600E mutant.[3] Crucially, it inhibits the dimeric form of RAF kinases, a mechanism implicated in both intrinsic and acquired resistance to first-generation BRAF inhibitors, especially in RAS-mutant cancers.[4] Additionally, this compound inhibits EGFR, which can be a mechanism of resistance to BRAF inhibition in certain cancers, such as colorectal cancer, through feedback reactivation.[3][5][6]
Quantitative Preclinical Data
This compound demonstrates potent inhibitory activity against key kinases in the MAPK pathway and EGFR in cell-free biochemical assays.
| Target Kinase | IC50 (nM) | Reference |
| BRAFV600E | 23 | [5][6] |
| BRAF (Wild-Type) | 32 | [5] |
| C-RAF (Y340/341D) | 7 | [5] |
| EGFR | 29 | [5][6] |
| EGFR (T790M/L858R) | 495 | [5] |
This compound has shown significant anti-tumor activity in various cell line-derived and patient-derived xenograft models.
| Cancer Type | Xenograft Model | Key Mutation(s) | Observed Outcome | Reference |
| Colorectal Cancer | HT29, Colo205 | BRAFV600E | Dose-dependent tumor growth inhibition, partial/complete regressions. | [5] |
| Colorectal Cancer | WiDr | BRAFV600E | Compelling efficacy; inhibits feedback activation of EGFR. | [5] |
| NSCLC | Calu-6 | KRASQ61K | Tumor regressions, especially in combination with MEK inhibitor. | [7] |
| NSCLC | NCI-H358 | KRASG12C | Tumor regressions, especially in combination with MEK inhibitor. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate this compound.
This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase.
-
Principle: Assays often use a time-resolved fluorescence resonance energy transfer (TRF-FRET) format. A biotinylated kinase binds to a streptavidin-europium cryptate, and a fluorescent tracer binds to the kinase's ATP pocket. An inhibitor displaces the tracer, causing a loss of FRET signal.[8]
-
Reagents: Purified recombinant kinase (e.g., BRAFV600E), biotinylated kinase substrate, ATP, fluorescent tracer, streptavidin-cryptate, this compound serial dilutions, assay buffer.
-
Procedure:
-
Prepare a 10-point serial dilution of this compound in DMSO, then further dilute in assay buffer.
-
Add the streptavidin-cryptate and biotinylated kinase to each well of a microplate and incubate briefly.
-
Add the this compound dilutions to the wells.
-
Initiate the reaction by adding the fluorescent tracer and ATP mixture.
-
Read the plate on a suitable plate reader at appropriate excitation/emission wavelengths over time.
-
-
Data Analysis: The percentage of inhibition is calculated relative to DMSO controls. The IC50 value is determined by fitting the dose-response curve using non-linear regression.
This assay measures the number of viable cells in culture based on quantitation of ATP, an indicator of metabolically active cells.[5]
-
Cell Plating: Seed cancer cells (e.g., A375, melanoma with BRAFV600E) in a 96-well plate at a pre-optimized density to ensure logarithmic growth over the treatment period.[5] Allow cells to attach for 16-24 hours.
-
Compound Treatment: Treat cells with a 10-point serial dilution of this compound in duplicate. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[5]
-
Lysis and Signal Generation:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[5]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescent signal to the DMSO control and plot the results against the drug concentration to calculate the EC50 value.
This protocol outlines a typical study to assess the anti-tumor efficacy of this compound in a mouse model.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).[7]
-
Tumor Implantation: Subcutaneously inoculate cancer cells (e.g., Calu-6 or NCI-H358) into the flank of each mouse.[7]
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a predetermined average volume (e.g., ~120 mm³), randomize mice into treatment and vehicle control groups (n=10 per group).[7]
-
Drug Administration: Prepare this compound in an appropriate vehicle (e.g., corn oil or a solution with PEG300 and Tween80).[5] Administer the drug or vehicle to the respective groups, typically via oral gavage, at a specified dose and schedule.
-
Efficacy Monitoring: Measure tumor volumes and body weights 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: The study may be concluded when tumors in the control group reach a specific size. Efficacy is determined by comparing the tumor growth inhibition (TGI) in the treated groups relative to the control group. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot).[7][9]
This method is used to detect changes in protein levels and phosphorylation status, providing evidence of target engagement.
-
Sample Preparation: Lyse treated cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 10-30 µg of protein lysate on an 8-12% SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies (e.g., anti-pERK, anti-ERK, anti-GAPDH) overnight at 4°C.[7][9]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[9] GAPDH or total ERK serves as a loading control.
Summary and Conclusion
The preclinical data for this compound strongly support its profile as a potent, orally available pan-RAF and EGFR inhibitor. Its mechanism as a RAF dimer inhibitor provides a clear scientific rationale for its evaluation in tumors resistant to first-generation BRAF inhibitors and in those driven by RAS mutations.[3][4] Biochemical assays confirm its high potency against RAF kinases, and cellular assays demonstrate its ability to inhibit MAPK pathway signaling and suppress the proliferation of cancer cells with relevant mutations.[5][6] Furthermore, in vivo studies have consistently shown significant dose-dependent tumor growth inhibition and regression in multiple xenograft models.[5][7] These comprehensive preclinical findings have established the foundation for the ongoing clinical evaluation of this compound in patients with advanced solid tumors harboring BRAF or RAS mutations.[2][10]
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. springworkstx.com [springworkstx.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. ijbs.com [ijbs.com]
- 10. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Lifirafenib's Interruption of EGFR Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of lifirafenib (BGB-283), a potent dual inhibitor of RAF kinase and the Epidermal Growth Factor Receptor (EGFR). It details the agent's mechanism of action, particularly its effects on EGFR signaling pathways, and summarizes key preclinical and clinical data. This guide is intended to serve as a resource for professionals in oncology research and drug development.
Core Mechanism of Action
This compound is an orally available small molecule designed to inhibit key drivers of the mitogen-activated protein kinase (MAPK) signaling cascade. It selectively binds to and inhibits the activity of RAF family kinases, including BRAF V600E, and also potently targets the Epidermal Growth Factor Receptor (EGFR).[1][2] In many tumor types, particularly BRAF V600E-mutated colorectal cancer, inhibition of BRAF alone leads to a rapid feedback reactivation of the MAPK pathway, driven by EGFR signaling.[3][4] This feedback loop significantly limits the efficacy of first-generation BRAF inhibitors. This compound's dual-targeting nature is designed to preemptively block this resistance mechanism, leading to a more sustained and effective inhibition of downstream signaling.[5][6]
Quantitative Efficacy Data
The inhibitory activity of this compound has been quantified in both biochemical and cellular assays, with clinical activity observed in Phase I trials.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | IC50 Value (nM) | Source(s) |
| BRAF V600E | 23 | [7] |
| Wild-Type BRAF | 32 | [7] |
| C-RAF | 7 | [7] |
| C-RAF (Y340/341D) | 1 | [7] |
| EGFR | 29 | [7] |
| EGFR (T790M/L858R) | 495 | [7] |
Table 2: Clinical Activity of this compound Monotherapy (Phase I Study NCT02610361)
| Tumor Type & Mutation | Objective Response Rate (ORR) | Patient Cohort (n) | Response Details | Source(s) |
| BRAF Mutations | 17.0% | 53 | 1 CR, 8 PRs | [8] |
| Melanoma (BRAF V600E/K) | - | - | 1 CR, 5 PRs | [8][9] |
| Thyroid Cancer (BRAF V600E) | - | - | 2 PRs | [8][9] |
| Low-Grade Serous Ovarian Cancer (BRAF V600E) | - | - | 1 PR | [8][9] |
| NSCLC (BRAF-mutated) | - | - | 1 unconfirmed PR | [8][9] |
| KRAS/NRAS Mutations | 3.0% | 66 | 2 PRs | [8] |
| Endometrial Cancer (KRAS-mutated) | - | - | 1 PR | [8][9] |
| NSCLC (KRAS codon 12-mutated) | - | - | 1 PR | [8][9] |
| Colorectal Cancer (KRAS/NRAS-mutated) | 0% | 20 | No responses observed | [9] |
CR = Complete Response; PR = Partial Response; NSCLC = Non-Small Cell Lung Cancer.
Signaling Pathway Visualizations
The following diagrams illustrate the mechanism by which this compound impacts EGFR and RAF signaling.
Canonical MAPK Signaling Pathway
Caption: Standard EGFR-RAS-RAF-MEK-ERK signaling cascade.
BRAF Inhibitor-Induced EGFR Feedback Reactivation
Caption: Feedback loop in BRAF V600E CRC after BRAF-only inhibition.
Dual Inhibition by this compound
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. EGFR-mediated re-activation of MAPK signaling contributes to insensitivity of BRAF mutant colorectal cancers to RAF inhibition with vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. First-in-Human Study of RAF Family Kinase Inhibitor this compound in Solid Tumors - The ASCO Post [ascopost.com]
- 9. researchgate.net [researchgate.net]
lifirafenib's inhibition of monomeric and dimeric RAF kinase
An In-depth Technical Guide to Lifirafenib's Inhibition of Monomeric and Dimeric RAF Kinase
Introduction: The RAF Kinase Signaling Axis
The Ras-Raf-MEK-ERK cascade, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, is a central regulator of cell proliferation, differentiation, and survival.[1][2] The RAF (Rapidly Accelerated Fibrosarcoma) family of serine/threonine kinases, comprising A-RAF, B-RAF, and C-RAF, serves as a pivotal node in this pathway.[3][4] Under normal physiological conditions, RAF activation is a tightly regulated process initiated by the binding of active, GTP-bound Ras to the N-terminal regulatory domain of RAF. This event recruits RAF to the plasma membrane, alleviates autoinhibition, and promotes the formation of RAF dimers (homo- and heterodimers).[1][5] Dimerization is essential for the allosteric transactivation of the kinase domain, leading to the phosphorylation and activation of the downstream kinase MEK, which in turn phosphorylates and activates ERK.[4][5]
Oncogenic mutations in the MAPK pathway are prevalent in over 30% of human cancers.[4] Mutations in BRAF, particularly the V600E substitution, result in a constitutively active monomeric kinase that signals independently of Ras and dimerization.[3][4] Conversely, mutations in RAS genes (e.g., KRAS, NRAS) lead to a persistently active Ras protein, which drives the formation and activation of wild-type RAF dimers.[4][6]
First-generation BRAF inhibitors, such as vemurafenib, are highly effective against monomeric BRAF V600E but are inactive against RAF dimers.[4][7] Furthermore, these inhibitors can paradoxically activate the MAPK pathway in Ras-mutant or wild-type BRAF cells by promoting the formation of drug-bound, active RAF dimers, leading to limited efficacy and secondary malignancies.[4] This necessitated the development of next-generation inhibitors capable of targeting both monomeric and dimeric forms of RAF. This compound (BGB-283) is a novel, potent, and reversible pan-RAF inhibitor designed to inhibit both monomeric and dimeric RAF kinase activity, in addition to targeting the Epidermal Growth Factor Receptor (EGFR).[6][8][9] This dual inhibitory mechanism allows this compound to demonstrate anti-tumor activity across a broader spectrum of MAPK-driven cancers, including those with BRAF V600 mutations and RAS mutations.[6]
Mechanism of Action: Dual Inhibition of RAF Monomers and Dimers
This compound's core mechanism revolves around its ability to effectively suppress signaling from both constitutively active RAF monomers and Ras-driven RAF dimers.
-
Inhibition of Monomeric RAF: In tumors harboring BRAF V600 mutations, the RAF kinase is constitutively active as a monomer. This compound directly binds to and inhibits the kinase activity of this monomeric form, effectively blocking downstream MEK/ERK signaling and inhibiting tumor cell proliferation.[6][10] Its activity against this form is crucial for its efficacy in cancers like BRAF V600E-mutant melanoma and thyroid cancer.[6][11]
-
Inhibition of Dimeric RAF: In the context of RAS mutations (KRAS, NRAS), signaling is dependent on the formation of active RAF dimers (e.g., C-RAF/C-RAF homodimers or B-RAF/C-RAF heterodimers).[4][7] Unlike first-generation inhibitors, this compound is capable of inhibiting the kinase function of these RAF dimers.[7][12] This prevents the paradoxical pathway activation seen with older drugs and confers activity in RAS-mutant tumors, a significant unmet need.[6][12] By inhibiting RAF dimers, this compound can suppress the feedback reactivation of the MAPK pathway that often limits the efficacy of MEK inhibitors alone.[7][12][13] This provides a strong rationale for its combination with MEK inhibitors like mirdametinib.[12][14]
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potential of this compound has been quantified through various biochemical and cellular assays, as well as in clinical trials.
Table 1: In Vitro Biochemical and Cellular Activity of this compound
| Target/Assay | IC50 (nM) | Cell Line/Context | Reference |
| Biochemical Assays | |||
| Recombinant BRAF V600E | 23 | Cell-free kinase assay | [10][15] |
| Recombinant BRAF (Wild-Type) | 69 | Cell-free kinase assay | |
| Recombinant C-RAF | 6.5 | Cell-free kinase assay | [16] |
| Recombinant EGFR | 29 | Cell-free kinase assay | [15] |
| Recombinant VEGFR2 | 108 | Cell-free kinase assay | [6] |
| Cellular Assays | |||
| BRAF V600E Mutant Cells | Potent Inhibition | Cancer cell lines | [10] |
| EGFR Mutant/Amplified Cells | Potent Inhibition | Cancer cell lines | [10] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Clinical Efficacy of this compound in Advanced Solid Tumors
| Tumor Type | Mutation Status | Response Metric | Value | Clinical Study Reference |
| Monotherapy | ||||
| Melanoma | BRAF V600E/K | Confirmed Partial Response (PR) | 5 patients | [11][16] |
| Melanoma | BRAF V600E | Complete Response (CR) | 1 patient | [11] |
| Thyroid Cancer | BRAF V600E | Confirmed PR | 2 patients | [11][16] |
| Low-Grade Serous Ovarian Cancer | BRAF V600E | Confirmed PR | 1 patient | [11][16] |
| Endometrial Cancer | KRAS Mutant | Confirmed PR | 1 patient | [16] |
| Non-Small Cell Lung Cancer (NSCLC) | KRAS Codon 12 Mutant | Confirmed PR | 1 patient | [16] |
| Combination with Mirdametinib | ||||
| Multiple Solid Tumors | KRAS, NRAS, or BRAF mutations | Confirmed Objective Response Rate (ORR) | 23% (14/62) | |
| Low-Grade Serous Ovarian Cancer | MAPK Pathway Aberrations | ORR | 59% (10/17) | |
| Endometrial Cancer | BRAF fusion or KRAS mutation | ORR | 50% (2/4) | |
| NSCLC | NRAS or BRAF V600E mutation | ORR | 18% (2/11) |
Experimental Protocols
The characterization of this compound's activity relies on standardized preclinical methodologies.
Biochemical RAF Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified RAF kinase.
-
Reagents and Materials: Recombinant human RAF kinase (e.g., BRAF V600E, C-RAF), inactive MEK1 (substrate), ATP, kinase assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES), this compound stock solution (in DMSO), 384-well assay plates, and a detection system (e.g., ADP-Glo™ Kinase Assay or a phospho-MEK specific antibody).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then further dilute in kinase assay buffer.
-
Add a fixed concentration of RAF kinase enzyme to each well of the assay plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the MEK1 substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction and quantify the amount of product (phosphorylated MEK1 or ADP) formed using the chosen detection system.
-
-
Data Analysis: The signal is plotted against the logarithm of this compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC50 value.[17][18]
Cellular Proliferation Assay (CCK-8/WST-1 Method)
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.[19]
-
Reagents and Materials: Cancer cell lines with relevant mutations (e.g., A375 for BRAF V600E, NCI-H358 for KRAS G12C), complete cell culture medium, 96-well cell culture plates, this compound stock solution, and a cell counting kit reagent (e.g., CCK-8, WST-1).[20]
-
Procedure:
-
Seed cells into 96-well plates at a pre-determined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[19]
-
Prepare a serial dilution of this compound in the complete culture medium.
-
Remove the old medium from the plates and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[19]
-
Add the CCK-8/WST-1 reagent to each well and incubate for an additional 1-4 hours.[19]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of this compound concentration to determine the cellular IC50 value.[21]
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.[20]
-
Reagents and Materials: Immunocompromised mice (e.g., BALB/c nude), cancer cells for implantation, sterile PBS, Matrigel (optional), this compound formulation for oral gavage, calipers for tumor measurement.
-
Procedure:
-
Subcutaneously inoculate a suspension of tumor cells (e.g., 5-10 million cells in PBS/Matrigel) into the flank of each mouse.[20]
-
Monitor the mice regularly until tumors reach a palpable, pre-determined volume (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups (e.g., n=10 per group).
-
Administer this compound (at various doses) or vehicle control to the respective groups daily via oral gavage.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 × Length × Width²).
-
Monitor animal body weight and general health as indicators of toxicity.
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a pre-defined endpoint.
-
-
Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK levels).
Visualizations: Pathways and Processes
Diagram 1: MAPK Signaling and RAF Inhibition
Caption: MAPK pathway showing this compound's dual inhibition of monomeric and dimeric RAF.
Diagram 2: Workflow for Cellular Proliferation Assay
Caption: Standard experimental workflow for a cell proliferation/viability assay.
Diagram 3: Logical Framework of this compound's Dual Inhibition
Caption: Logical relationship between mutation type, RAF state, and this compound's action.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug resistance in targeted cancer therapies with RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dimer-dependent catalytic activity of RAF family kinases is revealed through characterizing their oncogenic mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Path Forward for RAF Therapies: Inhibition of Monomers and Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of Raf activation through dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K‐RAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - My Cancer Genome [mycancergenome.org]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BRAF, a tumor-agnostic drug target with lineage-specific dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beonemedinfo.com [beonemedinfo.com]
- 13. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K-RAS mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijbs.com [ijbs.com]
- 20. springworkstx.com [springworkstx.com]
- 21. biocompare.com [biocompare.com]
In-Vitro Kinase Selectivity Profile of Lifirafenib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifirafenib (also known as BGB-283) is a novel, potent, and reversible inhibitor of the RAF family of kinases and the Epidermal Growth Factor Receptor (EGFR).[1][2] Developed to target key drivers in the RAS-RAF-MEK-ERK signaling pathway, this compound has shown significant antitumor activity in preclinical models and clinical trials, particularly in cancers harboring BRAF and RAS mutations.[1][2] Its dual-targeting mechanism offers a promising strategy to overcome resistance mechanisms associated with first-generation BRAF inhibitors, such as the reactivation of the MAPK pathway mediated by EGFR. This technical guide provides an in-depth overview of the in-vitro kinase selectivity profile of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Data Presentation: Kinase Inhibition Profile of this compound
The following tables summarize the in-vitro inhibitory activity of this compound against key kinases, as determined by biochemical assays. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 1: Inhibitory Activity of this compound against RAF Family Kinases
| Kinase Target | IC50 (nM) |
| BRAF (V600E) | 23[3][4] |
| BRAF (wild-type) | 32 |
| CRAF | 6.5 |
Table 2: Inhibitory Activity of this compound against Receptor Tyrosine Kinases
| Kinase Target | IC50 (nM) |
| EGFR (wild-type) | 29[3][4] |
| EGFR (T790M/L858R mutant) | 495[3] |
| VEGFR1 | 25 |
| VEGFR2 | 14 |
| VEGFR3 | 58 |
Experimental Protocols
The following sections detail the methodologies for the key in-vitro kinase inhibition assays cited in the literature for this compound.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in-vitro potency of a compound against a purified kinase. Specific parameters such as enzyme and substrate concentrations may vary depending on the kinase being assayed.
Objective: To determine the IC50 value of this compound against a panel of purified kinases.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, radiometric [γ-³³P]ATP)
-
Microplate reader (luminescence or radioactivity detection)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase and the kinase-specific substrate to each well.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
For ADP-Glo™ Assay: Add ADP-Glo™ Reagent to deplete unused ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]
-
For Radiometric Assay: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-³³P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phospho-EGFR Assay
This protocol describes a method to assess the inhibitory effect of this compound on EGFR phosphorylation in a cellular context.
Objective: To determine the effect of this compound on EGF-induced EGFR autophosphorylation in cells.
Cell Line: A431 human epidermoid carcinoma cells (or other relevant cell line).[6]
Materials:
-
A431 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Low-serum medium (e.g., DMEM with 0.1% FBS)
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and a secondary antibody conjugated to HRP.
-
Western blotting reagents and equipment.
Procedure:
-
Cell Culture and Serum Starvation: Plate A431 cells and grow to ~90% confluency. Serum-starve the cells by incubating in low-serum medium for 16-18 hours.[6]
-
Compound Treatment: Treat the serum-starved cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.[6]
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phospho-EGFR.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total EGFR as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal. Compare the levels of EGFR phosphorylation in this compound-treated cells to the EGF-stimulated control.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound.
Caption: The RAF-MEK-ERK signaling cascade and the inhibitory action of this compound on RAF kinases.
Caption: Overview of the EGFR signaling pathway and the inhibitory action of this compound on EGFR.
Experimental Workflow
Caption: A generalized workflow for determining the in-vitro kinase inhibition profile of this compound.
References
- 1. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.com.cn [promega.com.cn]
- 6. rsc.org [rsc.org]
The Pharmacodynamics of Lifirafenib: A Technical Guide for Researchers in Solid Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifirafenib (BGB-283) is a novel, orally bioavailable small molecule inhibitor targeting key kinases in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Specifically, it functions as a potent inhibitor of both RAF family kinases (A-RAF, B-RAF, and C-RAF) and the epidermal growth factor receptor (EGFR).[1][3][4] This dual activity positions this compound as a promising therapeutic agent for a range of solid tumors driven by mutations in the MAPK pathway, including those harboring BRAF, KRAS, and NRAS mutations.[3][5] This technical guide provides an in-depth overview of the pharmacodynamics of this compound in preclinical solid tumor models, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action: Dual Inhibition of RAF and EGFR
This compound is a RAF dimer inhibitor, capable of inhibiting both monomeric and dimeric forms of RAF kinases. This is a crucial feature, as some first-generation RAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF and upstream mutations like RAS. By inhibiting RAF dimers, this compound can potentially overcome this resistance mechanism.
Furthermore, this compound's inhibition of EGFR is significant, particularly in the context of colorectal cancer, where EGFR-mediated reactivation of the MAPK pathway is a known mechanism of resistance to BRAF inhibitors.[1]
The downstream effect of this compound's dual inhibition is the suppression of ERK phosphorylation, a critical step in the MAPK signaling cascade that ultimately leads to reduced cell proliferation and tumor growth.[6]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line/System | Reference |
| BRAF V600E | 23 | Recombinant enzyme | [1] |
| EGFR | 29 | Recombinant enzyme | [1] |
| EGFR L858R/T790M | 495 | Recombinant enzyme | [1] |
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Tumor Model | Mutation Status | Treatment | Tumor Growth Inhibition (%) | Reference |
| Colorectal Cancer (Cell line-derived) | BRAF V600E | This compound (dose-dependent) | Significant | [1] |
| Colorectal Cancer (Patient-derived) | BRAF V600E | This compound (dose-dependent) | Partial and complete regressions | [1] |
| KRAS Q61K NSCLC (Calu-6) | KRAS Q61K | This compound + Mirdametinib (1.25 mg/kg + 5 mg/kg) | 100% ORR | [7] |
| KRAS G12C NSCLC (NCI-H358) | KRAS G12C | This compound + Mirdametinib | Synergistic antitumor activity | [7] |
ORR: Objective Response Rate
Signaling Pathway and Experimental Workflow Visualizations
Diagram 1: this compound's Inhibition of the MAPK Signaling Pathway
Caption: this compound inhibits the MAPK pathway at both the RAF kinases and EGFR.
Diagram 2: Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing this compound's in vitro pharmacodynamic effects.
Diagram 3: Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for evaluating this compound's in vivo efficacy in xenograft models.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate tumor cells (e.g., BRAF V600E or KRAS mutant colorectal cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Phospho-ERK (p-ERK)
-
Cell Lysis: Plate cells and treat with this compound as described for the cell viability assay. After the desired treatment duration, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
In Vivo Solid Tumor Xenograft Model
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 human colorectal cancer cells (e.g., COLO-205 for BRAF V600E or HCT-116 for KRAS G13D) in 100 µL of a 1:1 mixture of Matrigel and PBS into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer this compound orally by gavage once daily at the desired dose levels (e.g., 10, 30, 100 mg/kg). The control group receives the vehicle solution.
-
Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-ERK). Calculate the tumor growth inhibition (TGI) for each treatment group.
Conclusion
This compound demonstrates potent and selective inhibition of the MAPK pathway through its dual targeting of RAF kinases and EGFR. Preclinical data from both in vitro and in vivo solid tumor models highlight its significant antitumor activity, particularly in cancers harboring BRAF and RAS mutations. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the pharmacodynamics of this compound and similar targeted therapies. The synergistic effect observed with MEK inhibitors suggests that combination strategies will be crucial in maximizing the clinical potential of this compound and overcoming resistance mechanisms in solid tumors. Further research is warranted to explore the full spectrum of this compound's activity and to identify predictive biomarkers for patient selection.
References
- 1. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First-in-Human Study of RAF Family Kinase Inhibitor this compound in Solid Tumors - The ASCO Post [ascopost.com]
- 6. beonemedinfo.com [beonemedinfo.com]
- 7. targetedonc.com [targetedonc.com]
Lifirafenib's Potential in Non-Small Cell Lung Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-small cell lung carcinoma (NSCLC) remains a leading cause of cancer-related mortality worldwide, driven in part by mutations in key signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, frequently activated by mutations in genes such as BRAF and KRAS, is a critical driver of tumor cell proliferation and survival. Lifirafenib (BGB-283) is a novel, investigational RAF family kinase inhibitor with a unique mechanism of action that targets both monomeric and dimeric forms of the RAF kinase, as well as the Epidermal Growth Factor Receptor (EGFR). This dual activity provides a strong rationale for its investigation in NSCLC harboring not only the common BRAF V600E mutations but also RAS mutations, which signal through RAF dimers. This document provides an in-depth technical overview of this compound, summarizing its mechanism, preclinical and clinical data in NSCLC, and detailed experimental protocols relevant to its study.
Introduction: Targeting the MAPK Pathway in NSCLC
The RAS-RAF-MEK-ERK cascade, or MAPK pathway, is a central signaling pathway that regulates cell growth, differentiation, and survival.[1] In a significant subset of NSCLCs, this pathway is constitutively activated by oncogenic mutations. While BRAF V600E mutations account for approximately 1-2% of NSCLCs, activating KRAS mutations are far more prevalent.[2][3]
First-generation BRAF inhibitors, while effective against BRAF V600E-mutant tumors, can lead to paradoxical pathway activation in RAS-mutant cells. This compound represents a next-generation approach. As a RAF dimer inhibitor, it can block signaling in tumors with BRAF V600 mutations and has shown potential in tumors with KRAS or NRAS mutations where RAF dimers are implicated.[1][4] Furthermore, its inhibitory activity against EGFR may provide additional benefit in NSCLC, where EGFR signaling is a known resistance mechanism.[5][6]
Mechanism of Action of this compound
This compound is an oral, potent, and reversible small-molecule inhibitor. Its primary targets include:
-
BRAF V600E: The most common activating mutation of BRAF.
-
Wild-type A-RAF, B-RAF, and C-RAF: This broad activity against RAF isoforms allows it to inhibit RAF dimers, which are crucial for signaling downstream of RAS activation.[4]
-
EGFR: Inhibition of EGFR can block a key feedback reactivation loop that often leads to resistance to BRAF inhibitors alone.[5][6]
By inhibiting these key kinases, this compound effectively blocks downstream signaling through the MAPK pathway, leading to decreased ERK phosphorylation and subsequent inhibition of tumor cell proliferation and survival.
Quantitative Data Summary
Table 1: Preclinical Biochemical Activity of this compound
| Target | IC50 (nM) | Assay Type |
| BRAF V600E | 23 | Recombinant Kinase Domain |
| EGFR | 29 | Biochemical Assay |
| EGFR T790M/L858R | 495 | Biochemical Assay |
| Data sourced from Selleck Chemicals.[6] |
Table 2: Clinical Efficacy of this compound in NSCLC (Monotherapy - NCT02610361)
| Patient Mutation Status | Response | Details |
| BRAF-mutated | Unconfirmed Partial Response (PR) | n=1 |
| KRAS codon 12-mutated | Confirmed Partial Response (PR) | n=1 |
| Data from a Phase I dose-escalation/expansion study.[4][7][8] |
Table 3: Clinical Efficacy of this compound + Mirdametinib in NSCLC (Combination Therapy - NCT03905148)
| Patient Cohort (n) | Mutation Status | Objective Response Rate (ORR) | Details |
| NSCLC (2) | 1 NRAS Q61K, 1 BRAF V600E | Not explicitly stated for NSCLC cohort | 2 objective responses observed |
| All Tumors (62) | Various KRAS, NRAS, BRAF | 23% | 14 confirmed objective responses |
| Data from a Phase 1b study as of Jan 2023 and Sep 2022 data cuts.[9] |
Table 4: Common Treatment-Related Adverse Events (TRAEs) for this compound + Mirdametinib
| Adverse Event (>15% incidence) | Frequency |
| Dermatitis Acneiform | 42% |
| Fatigue | 32% |
| Diarrhea | 27% |
| Platelet Count Decreased | 18% |
| Alopecia | 18% |
| Nausea | 17% |
| Alanine Aminotransferase Increased | 16% |
| Data from the Phase 1b combination study (NCT03905148). |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of targeted therapies like this compound. Below are representative protocols for key preclinical assays.
Cell Viability Assay (MTS Protocol)
This assay measures cellular metabolic activity as an indicator of cell viability following drug treatment.
-
Cell Seeding: Plate NSCLC cells (e.g., A549 for KRAS-mutant, NCI-H1666 for non-V600E BRAF-mutant) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[10][11]
-
Final Incubation: Incubate for 1 to 4 hours at 37°C, protected from light, until a color change is apparent.[10]
-
Data Acquisition: Record the absorbance at 490 nm using a multi-well spectrophotometer.
-
Analysis: After subtracting the background (medium-only wells), calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curve to determine the IC50 value.
Western Blot for MAPK Pathway Inhibition
This protocol assesses the phosphorylation status of key pathway proteins like ERK, providing a direct measure of target engagement and pathway inhibition.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-12% polyacrylamide gel via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13] Incubate the membrane with primary antibodies against phospho-ERK (e.g., p44/42 MAPK, #4370 from Cell Signaling Technology) and total ERK (e.g., #4695) overnight at 4°C, typically at a 1:1000 dilution.[12][13] A loading control like GAPDH or β-actin should also be probed.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[13] After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Calculate the ratio of phosphorylated protein to total protein to determine the extent of pathway inhibition.[12]
In Vivo NSCLC Xenograft Model
This protocol outlines the establishment of a subcutaneous tumor model to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Preparation: Culture human NSCLC cells (e.g., Calu-6 for KRAS Q61K) to ~80% confluency.[14] Harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[15] Keep on ice.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD-SCID mice, 6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Drug Administration: Prepare this compound for oral gavage at the desired doses (e.g., 1.25 mg/kg).[14] Administer the drug or vehicle control to the respective groups daily for the duration of the study (e.g., 21-28 days).
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition (TGI). The study is terminated when tumors in the control group reach a maximum allowed size. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate TGI and perform statistical analysis (e.g., t-test or ANOVA) to determine significance.
Logical Framework for this compound's Application
The therapeutic hypothesis for this compound in NSCLC is based on its ability to inhibit the specific molecular drivers of the disease.
Conclusion and Future Directions
This compound has demonstrated a promising risk-benefit profile and clear signs of antitumor activity in patients with solid tumors harboring MAPK pathway alterations, including NSCLC.[4][7] Its unique ability to inhibit both BRAF V600E monomers and the RAF dimers activated by RAS mutations positions it as a potentially valuable therapeutic for a broader population of NSCLC patients than first-generation BRAF inhibitors.
The combination of this compound with the MEK inhibitor mirdametinib is a rational strategy to achieve a more profound and durable blockade of the MAPK pathway, potentially overcoming resistance mechanisms.[14] Early clinical data from the combination trial are encouraging, showing objective responses in NSCLC patients and a manageable safety profile.[9][16]
Future research will focus on:
-
Dose Expansion Cohorts: Further defining the efficacy of the this compound and mirdametinib combination in specific, biomarker-selected NSCLC populations (KRAS-mutant, BRAF-mutant).
-
Biomarker Discovery: Identifying predictive biomarkers beyond BRAF and KRAS mutations to better select patients who are most likely to respond.
-
Overcoming Resistance: Investigating mechanisms of acquired resistance to this compound-based therapies and developing strategies to overcome them.
This compound, particularly in combination with MEK inhibition, represents a significant step forward in the targeted treatment of MAPK-driven non-small cell lung carcinoma. Continued clinical investigation is warranted to fully define its role in the therapeutic armamentarium.
References
- 1. RAF and MEK Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRAF-Mutated Non-Small Cell Lung Cancer: Current Treatment Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRAFV600E-mutant metastatic NSCLC: disease overview and treatment landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. beonemedinfo.com [beonemedinfo.com]
- 15. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
Methodological & Application
Protocol for Lifirafenib Treatment in Cancer Cell Lines: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifirafenib (also known as BGB-283) is a potent, orally bioavailable, small molecule inhibitor targeting both RAF family kinases (A-RAF, B-RAF, and C-RAF) and the Epidermal Growth Factor Receptor (EGFR).[1][2][3] As a novel RAF dimer inhibitor, this compound has demonstrated significant anti-tumor activity in preclinical and clinical settings, particularly in cancers harboring BRAF V600E mutations and KRAS/NRAS mutations.[1][4] Its dual-targeting mechanism addresses the feedback activation of EGFR that can lead to resistance to first-generation BRAF inhibitors, especially in colorectal cancers.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cancer cell line research, including its mechanism of action, protocols for key in vitro assays, and expected outcomes.
Mechanism of Action: Dual Inhibition of RAF and EGFR Signaling
This compound exerts its anti-cancer effects by disrupting the RAS-RAF-MEK-ERK signaling pathway, a critical cascade for cell proliferation, differentiation, and survival. It inhibits both monomeric and dimeric forms of RAF kinases. Furthermore, this compound's inhibition of EGFR prevents the reactivation of the MAPK pathway, a known resistance mechanism to BRAF inhibitors.
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits both EGFR and RAF dimers, blocking the MAPK signaling pathway.
Data Presentation
Biochemical and Cellular Potency of this compound
This compound has been shown to be a potent inhibitor of RAF kinases and EGFR in biochemical assays. Its cellular activity has been demonstrated through the inhibition of ERK phosphorylation and cell proliferation in various cancer cell lines.
| Target | Assay Type | IC50 (nmol/L) | Reference |
| A-RAF (WT) | Biochemical | 1 | [5] |
| B-RAF (V600E) | Biochemical | 23 | [5] |
| B-RAF (WT) | Biochemical | 32 | [5] |
| C-RAF (Y340/341D) | Biochemical | 7 | [5] |
| EGFR | Biochemical | 29 | [5] |
| EGFR (T790M/L858R) | Biochemical | 495 | [5] |
| Cell Line | Cancer Type | Mutation Status | Assay | IC50 (nmol/L) | Reference |
| A375 | Melanoma | BRAF V600E | p-ERK Inhibition | 32 | [5] |
| SK-Mel-28 | Melanoma | BRAF V600E | p-ERK Inhibition | 153 | [5] |
| HT29 | Colorectal | BRAF V600E | p-ERK Inhibition | 108 | [5] |
| Colo205 | Colorectal | BRAF V600E | p-ERK Inhibition | 41 | [5] |
| A431 | Epidermoid | EGFR Amplification | p-EGFR Inhibition | 103 | [5] |
| HCC827 | Lung | EGFR delE746-A750 | p-EGFR Inhibition | 31 | [5] |
| Cell Line | Cancer Type | Mutation Status | Assay | EC50 (nmol/L) | Reference |
| A375 | Melanoma | BRAF V600E | Cell Proliferation | 23 | [5] |
| SK-Mel-28 | Melanoma | BRAF V600E | Cell Proliferation | 119 | [5] |
| HT29 | Colorectal | BRAF V600E | Cell Proliferation | 103 | [5] |
| Colo205 | Colorectal | BRAF V600E | Cell Proliferation | 10 | [5] |
| WiDr | Colorectal | BRAF V600E | Cell Proliferation | 11 | [5] |
| NCI-H1666 | Lung | BRAF V600E | Cell Proliferation | 24 | [5] |
| A431 | Epidermoid | EGFR Amplification | Cell Proliferation | 129 | [5] |
| HCC827 | Lung | EGFR delE746-A750 | Cell Proliferation | 24 | [5] |
| NCI-H358 | Lung | KRAS G12C | Cell Proliferation | 292 | [5] |
| Calu-6 | Lung | KRAS G12C | Cell Proliferation | >10,000 | [5] |
Effects on Apoptosis and Cell Cycle
Representative Data for a RAF Inhibitor (Sorafenib) in Hepatocellular Carcinoma Cells (HLF cell line)
| Treatment | Parameter | Value | Reference |
| Control (no drug) | Mitotic Index (%) | 3.6 ± 0.55 | [6] |
| Sorafenib | Mitotic Index (%) | 0 | [6] |
| Control (no drug) | Apoptotic Cells (%) | 1.4 ± 0.5 | [6] |
| Sorafenib | Apoptotic Cells (%) | 6.3 ± 1.2 | [6] |
Experimental Protocols
Experimental Workflow for this compound Treatment in Cancer Cell Lines
Caption: A typical workflow for evaluating this compound in cancer cell lines.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol is adapted from methodologies used to assess the effect of this compound on the proliferation of various cancer cell lines.[6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (BGB-283)
-
Dimethyl sulfoxide (DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Western Blot Analysis for ERK Phosphorylation
This protocol is designed to assess the inhibition of ERK phosphorylation in response to this compound treatment.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (BGB-283)
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal and then to the loading control.
-
Compare the normalized signals across different treatment conditions.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines a method to quantify apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (BGB-283)
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations or with vehicle control (DMSO) for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells (early + late) across different treatment conditions.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes how to analyze the cell cycle distribution of cancer cells treated with this compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (BGB-283)
-
DMSO
-
6-well plates
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution based on DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle profiles of treated versus control cells to identify any cell cycle arrest.
-
Conclusion
This compound is a promising dual RAF and EGFR inhibitor with potent anti-proliferative activity in cancer cell lines harboring specific genetic alterations. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular effects of this compound and to further explore its therapeutic potential. The provided data tables offer a reference for expected outcomes in various cancer cell line models. As with any experimental work, optimization of these protocols for specific cell lines and experimental conditions is recommended.
References
- 1. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biospace.com [biospace.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Sorafenib suppresses the cell cycle and induces the apoptosis of hepatocellular carcinoma cell lines in serum-free media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lifirafenib and Mirdametinib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Aberrations in this pathway, particularly mutations in RAS and RAF genes, are common drivers of various cancers.[2] The combination of lifirafenib, a RAF dimer inhibitor, and mirdametinib, a MEK1/2 inhibitor, represents a "vertical inhibition" strategy designed to achieve a more sustained and clinically effective blockade of this pathway.[3]
This compound (BGB-283) is an investigational small molecule that inhibits both monomeric and dimeric forms of the RAF kinase. Mirdametinib (PD-0325901) is an oral, allosteric inhibitor of MEK1 and MEK2.[1] Preclinical and clinical data have demonstrated that this combination is a promising approach for treating patients with advanced or refractory solid tumors harboring MAPK pathway mutations.[1][3]
Mechanism of Action
In cancers with RAS mutations, the MAPK pathway is constitutively active. Monotherapy with a MEK inhibitor like mirdametinib can lead to a feedback loop that reactivates the pathway via RAF dimerization and subsequent MEK phosphorylation.[2][4] this compound, by inhibiting RAF dimers, can suppress this feedback mechanism.[4][5] The dual blockade of both RAF and MEK results in a more potent and durable inhibition of downstream signaling through ERK, thereby suppressing tumor cell proliferation and survival.[2][4]
Quantitative Data Summary
The combination of this compound and mirdametinib has been evaluated in a Phase 1b/2 clinical trial (NCT03905148) for patients with advanced or refractory solid tumors with MAPK pathway aberrations.[3][6]
Table 1: Phase 1b Dose Escalation Regimens
Data from the dose-escalation portion of the NCT03905148 study explored nine different dose levels and schedules.
| Dose Level | Mirdametinib Dose | This compound Dose | Dosing Schedule |
| 1 | 2 mg QD | 15 mg QD | Continuous |
| 2 | 2 mg QD | 20 mg QD | Continuous |
| 3a | 3 mg QD | 20 mg QD | 5 days on / 2 days off |
| 4a | 4 mg QD | 20 mg QD | 5 days on / 2 days off |
| 3c | 2 mg BID | 15 mg QD | Intermittent with Lead-in¹ |
| 4b | 2 mg BID | 20 mg QD | Intermittent with Lead-in¹ |
| 4c | 3 mg BID | 15 mg QD | Intermittent with Lead-in¹ |
| 5c | 4 mg BID | 15 mg QD | Intermittent with Lead-in¹ |
| Abbr: QD (once daily), BID (twice daily). | |||
| ¹Lead-in dosing involved a 14-day period followed by intermittent 28-day cycles.[7] |
Table 2: Clinical Efficacy (Objective Response Rate by Tumor Type)
As of the data cut-off on January 20, 2023, the combination showed notable antitumor activity across several solid tumor types.[8]
| Tumor Type | Patients Treated (n) | Confirmed Objective Responses (n) | Objective Response Rate (ORR) |
| Low-Grade Serous Ovarian Cancer (LGSOC) | 17 | 10 | 59% |
| Endometrial Cancer | 4 | 2 | 50% |
| Non-Small Cell Lung Cancer (NSCLC) | 11 | 2 | 18% |
| Total Efficacy-Evaluable | 62 | 14 | 23% |
Table 3: Common Treatment-Related Adverse Events (TRAEs)
The safety profile of the combination was found to be favorable, with a low incidence of dose-limiting toxicities.
| Adverse Event (>15% incidence) | Frequency |
| Dermatitis Acneiform | 42% |
| Fatigue | 32% |
| Diarrhea | 27% |
| Platelet Count Decreased | 18% |
| Alopecia | 18% |
| Nausea | 17% |
| Alanine Aminotransferase Increased | 16% |
Experimental Protocols & Workflows
Preclinical Evaluation Workflow
Preclinical studies demonstrated potent synergy between this compound and mirdametinib in cancer models with RAS mutations.[1][2]
Protocol 1: In Vitro Cell Proliferation and Synergy Assay
-
Cell Culture: Culture selected RAS-mutant cancer cell lines (e.g., Calu-6, NCI-H358) in appropriate media and conditions.[2]
-
Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and mirdametinib in DMSO. Create a dilution series for each drug to be used in an 8x8 dose matrix.[2]
-
Treatment: Treat the cells with the matrix of this compound and mirdametinib concentrations, including single-agent and vehicle controls.
-
Incubation: Incubate the plates for a period of 72 hours.
-
Viability Assessment: Measure cell viability using a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize viability data to vehicle-treated controls. Calculate synergy scores using a recognized model, such as the Biochemically Intuitive Generalized Loewe method, to determine if the combination effect is synergistic, additive, or antagonistic.[2]
Protocol 2: In Vivo Xenograft Model Efficacy Study
-
Cell Implantation: Subcutaneously implant RAS-mutant cancer cells (e.g., 1x10⁷ Calu-6 cells) into the flank of immunocompromised mice (e.g., BALB/c nude).[2]
-
Tumor Growth: Monitor tumor growth until volumes reach a specified size (e.g., ~120 mm³).[2]
-
Randomization: Randomize mice into treatment groups (n=10 per group): Vehicle control, this compound alone, Mirdametinib alone, and this compound + Mirdametinib combination.[2]
-
Dosing: Administer drugs orally based on the established preclinical doses (e.g., this compound at 1.25 mg/kg, mirdametinib at 5 mg/kg).[3]
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight and overall health.
-
Endpoint: Continue treatment for the specified duration or until tumors in the control group reach the maximum allowed size. Euthanize animals and excise tumors for further analysis.
-
Analysis: Compare tumor growth inhibition (TGI) between the combination group and single-agent/vehicle groups to assess for synergistic antitumor activity.
Clinical Trial Workflow
The ongoing Phase 1b/2 trial (NCT03905148) follows a structured design to evaluate the combination therapy in patients.[6]
Protocol 3: Pharmacodynamic (pERK) Analysis in Xenograft Tumors
-
Study Design: Establish xenograft tumors as described in Protocol 2. Treat mice with a single dose or multiple doses of the compounds.[2]
-
Sample Collection: At specified time points post-treatment (e.g., 2 hours after the first dose, 12 hours after the fifth dose), euthanize the animals.[2]
-
Tumor Excision: Immediately excise tumors and snap-freeze them in liquid nitrogen to preserve protein phosphorylation status. Store at -80°C.
-
Lysate Preparation: Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in the lysates using a standard method (e.g., BCA assay).
-
Western Blotting/ELISA: Analyze the levels of phosphorylated ERK (pERK) and total ERK in the tumor lysates using either Western blotting or a quantitative ELISA.
-
Data Analysis: Normalize the pERK signal to the total ERK signal for each sample. Compare the levels of pERK inhibition across treatment groups to confirm synergistic pathway inhibition by the combination therapy.[2]
References
- 1. Newsroom | SpringWorks Therapeutics [news.springworkstx.com]
- 2. springworkstx.com [springworkstx.com]
- 3. targetedonc.com [targetedonc.com]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. beonemedinfo.com [beonemedinfo.com]
- 8. BeiGene unveils data from solid tumours combo therapy trial [clinicaltrialsarena.com]
Application Notes and Protocols for Lifirafenib in Xenograft Models
Introduction
Lifirafenib (also known as BGB-283) is a novel, potent, and reversible inhibitor of the RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF) and the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] It is under investigation for its antineoplastic activity in solid tumors characterized by mutations in the RAS-RAF-MEK-ERK signaling pathway, such as BRAF V600E and KRAS mutations.[4][6] In preclinical studies, this compound has demonstrated significant antitumor activity, including dose-dependent tumor growth inhibition and complete tumor regressions in various cell line-derived and primary tumor xenograft models.[1][3]
These application notes provide detailed protocols for the dosing and administration of this compound in preclinical xenograft models, intended for researchers in oncology and drug development.
Mechanism of Action: Targeting the MAPK Pathway
The RAS-RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Mutations in genes like BRAF and RAS can lead to constitutive activation of this pathway, driving tumorigenesis.[4]
This compound exerts its therapeutic effect by targeting key kinases in this pathway. It is a RAF dimer inhibitor that potently inhibits wild-type A-RAF, B-RAF, C-RAF, and the common B-RAFV600E mutant.[4][7] Additionally, it inhibits EGFR, which can be a mechanism of resistance to first-generation BRAF inhibitors, particularly in colorectal cancer.[1][4] By blocking these kinases, this compound prevents the downstream phosphorylation of MEK and ERK, leading to the inhibition of tumor cell proliferation.[1]
Caption: this compound inhibits the MAPK signaling pathway by targeting RAF kinases and EGFR.
Data Presentation: In Vivo Efficacy of this compound
This compound has been evaluated as a monotherapy and in combination with other targeted agents in various xenograft models. The following tables summarize the quantitative data from these preclinical studies.
Table 1: this compound Monotherapy in Xenograft Models
| Cancer Type | Cell Line | Mutation Status | Animal Model | Dosing Regimen (mg/kg) | Route | Outcome |
| Colorectal Cancer | HT29 | BRAF V600E | Nude Mice | 2.5 to 30 | p.o. | Dose-dependent tumor growth inhibition[1][2] |
| Colorectal Cancer | Colo205 | BRAF V600E | Nude Mice | 2.5 to 30 | p.o. | Dose-dependent tumor growth inhibition[1][2] |
| Colorectal Cancer | WiDr | BRAF V600E | Nude Mice | Not Specified | p.o. | Compelling efficacy, potent antitumor activity[1][2] |
| Lung Cancer | HCC827 | EGFR mutation | Nude Mice | Not Specified | p.o. | Tumor regression[1][2] |
| Epidermoid Carcinoma | A431 | EGFR amplification | Nude Mice | Not Specified | p.o. | No tumor regression[1][2] |
Table 2: this compound Combination Therapy in Xenograft Models
| Cancer Type | Cell Line | Mutation Status | Combination Agent | This compound Dose (mg/kg) | Combination Dose (mg/kg) | Outcome |
| NSCLC | Calu-6 | KRAS G12C | Mirdametinib (MEKi) | 1.25 | 5 | 100% Objective Response Rate (ORR)[8][9] |
| Not Specified | Not Specified | KRAS Q61K | Mirdametinib (MEKi) | Not Specified | Not Specified | Synergistic tumor regression[10] |
Experimental Protocols
This section provides detailed methodologies for conducting xenograft studies with this compound.
Protocol for Xenograft Model Establishment
-
Cell Culture: Culture human cancer cell lines (e.g., HT29, Colo205) under standard conditions as recommended by the supplier. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Animal Models: Use immunocompromised mice, such as BALB/c nude or NOD/SCID mice, aged 6-8 weeks.[1] Allow animals to acclimatize for at least one week before the experiment.
-
Implantation:
-
Harvest and resuspend the cancer cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).
-
Inject the cell suspension (typically 5 x 10⁶ to 10 x 10⁶ cells in 100-200 µL) subcutaneously into the right flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor development.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Protocol for this compound Formulation and Administration
This compound is administered orally (p.o.).[1] Prepare the formulation fresh daily before administration.
Formulation 1: Corn Oil-Based Suspension [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 15.8 mg/mL).
-
For a 1 mL final working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
The final concentration will depend on the stock concentration and the desired dose, which should be adjusted based on the average weight of the mice in the treatment group (e.g., for a 10 mg/kg dose in a 20g mouse, the mouse receives 0.2 mg).
Formulation 2: Aqueous-Based Suspension [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 46 mg/mL).
-
For a 1 mL final working solution, add 50 µL of the clear DMSO stock to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
Mix evenly. The solution should be used immediately.
Administration:
-
Administer the prepared this compound formulation to the mice via oral gavage once daily.
-
The control group should receive the vehicle solution (e.g., 5% DMSO in corn oil) following the same schedule and route.
Protocol for Efficacy Evaluation
-
Tumor Measurement: Measure tumor dimensions using digital calipers 2-3 times per week. Record the length (L) and width (W).
-
Tumor Volume Calculation: Calculate the tumor volume (V) using the formula:
-
V = (L x W²) / 2
-
-
Body Weight Monitoring: Monitor and record the body weight of the animals regularly as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size (e.g., ~2000 mm³), or at a predetermined time point.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Caption: Workflow for conducting in vivo efficacy studies of this compound in xenograft models.
Conclusion
This compound demonstrates significant and dose-dependent antitumor activity in preclinical xenograft models harboring BRAF and KRAS mutations. The provided protocols offer a framework for researchers to effectively design and execute in vivo studies to evaluate the efficacy of this compound. Careful preparation of the dosing formulation and consistent administration are critical for obtaining reproducible results. Furthermore, combination strategies, particularly with MEK inhibitors, show promise for overcoming resistance and enhancing therapeutic outcomes in RAS-mutant tumors.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | EGFR | Raf | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 6. This compound - My Cancer Genome [mycancergenome.org]
- 7. beonemedinfo.com [beonemedinfo.com]
- 8. targetedonc.com [targetedonc.com]
- 9. beonemedinfo.com [beonemedinfo.com]
- 10. Newsroom | SpringWorks Therapeutics [news.springworkstx.com]
Application Notes and Protocols for Assessing Lifirafenib Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifirafenib (BGB-283) is a novel RAF family kinase inhibitor that targets both monomeric and dimeric forms of RAF kinases, playing a crucial role in the MAPK/ERK signaling pathway.[1] Dysregulation of this pathway is a key driver in various cancers, particularly those with BRAF and RAS mutations.[2] this compound has demonstrated antitumor activity in preclinical models and clinical trials for solid tumors harboring these mutations.[3] This document provides detailed application notes and experimental protocols for assessing the in vivo efficacy of this compound in preclinical cancer models.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
This compound exerts its therapeutic effect by inhibiting RAF kinases, which are central components of the MAPK/ERK signaling cascade. This pathway, when constitutively activated by mutations in upstream components like RAS or BRAF, leads to uncontrolled cell proliferation and survival. This compound's inhibition of RAF kinases blocks the downstream phosphorylation of MEK and subsequently ERK, thereby mitigating the pro-tumorigenic signals.
In Vivo Efficacy Assessment Workflow
A typical workflow for evaluating the in vivo efficacy of this compound involves several key stages, from model selection to data analysis. This systematic approach ensures robust and reproducible results.
Quantitative Data Summary
The following tables summarize key quantitative data points relevant to the in vivo assessment of this compound.
| Parameter | Description | Formula | Reference |
| Tumor Volume (mm³) | Calculated from caliper measurements of tumor length and width. | (Length x Width²) / 2 | [4] |
| Tumor Growth Inhibition (TGI) (%) | The percentage of tumor growth inhibition in the treated group compared to the control group. | 100 x (1 - (ΔT/ΔC)) | [5] |
| T/C Ratio (%) | The ratio of the mean tumor volume of the treated group (T) to the control group (C) at a specific time point. | (Mean Tumor Volume of T / Mean Tumor Volume of C) x 100 | [6] |
Table 1: Key Metrics for In Vivo Efficacy Assessment
| Model Type | Cell Line/Tumor Type | Mutation Status | Observed Effect of this compound | Reference |
| Xenograft | Calu-6 (NSCLC) | KRAS Q61K | Tumor regression (in combination with Mirdametinib) | [1] |
| Xenograft | NCI-H358 (NSCLC) | KRAS G12C | Tumor regression (in combination with Mirdametinib) | [1] |
| Patient-Derived Xenograft (PDX) | Melanoma | BRAF V600E | Tumor growth inhibition | [7] |
Table 2: Examples of In Vivo Models for this compound Efficacy Studies
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model using a human cancer cell line to evaluate the efficacy of this compound.
Materials:
-
Human cancer cell line with a relevant mutation (e.g., KRAS G12C in NCI-H358 cells)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cell culture medium and supplements
-
Matrigel or similar basement membrane matrix
-
Sterile PBS and syringes
-
Calipers for tumor measurement
-
This compound formulation for oral gavage
-
Vehicle control
Procedure:
-
Cell Culture: Culture cancer cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[4]
-
Randomization: When tumors reach a mean volume of approximately 100-200 mm³, randomize mice into treatment and control groups.[1]
-
Treatment Administration: Administer this compound or vehicle control orally (gavage) at the predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis.
Patient-Derived Xenograft (PDX) Model Protocol
PDX models more closely recapitulate the heterogeneity of human tumors.
Materials:
-
Fresh human tumor tissue from surgical resection or biopsy
-
Immunocompromised mice (e.g., NOD/SCID)
-
Surgical tools for tissue implantation
-
Growth factors or matrices as required for the specific tumor type
-
Other materials as listed in the CDX protocol
Procedure:
-
Tumor Tissue Implantation: Surgically implant a small fragment (2-3 mm³) of the patient's tumor subcutaneously or orthotopically into the mice.[7]
-
Tumor Growth and Passaging: Monitor tumor growth. Once the initial tumor reaches a sufficient size, it can be excised and passaged into subsequent cohorts of mice for expansion.
-
Efficacy Study: Once a stable PDX line is established and expanded, follow steps 5-8 of the CDX protocol for the efficacy study.
Pharmacodynamic (PD) Biomarker Analysis Protocol: Western Blot for p-ERK
This protocol is for assessing the inhibition of the MAPK pathway in tumor tissue by measuring the levels of phosphorylated ERK (p-ERK).
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Homogenize tumor tissue in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
Proliferation Marker Analysis Protocol: Immunohistochemistry (IHC) for Ki-67
This protocol is for assessing the effect of this compound on tumor cell proliferation by staining for the Ki-67 antigen.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidase activity
-
Blocking serum
-
Primary antibody (anti-Ki-67)
-
Biotinylated secondary antibody and streptavidin-HRP complex
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium and coverslips
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[10]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.[11]
-
Peroxidase Blocking: Incubate the sections with hydrogen peroxide to quench endogenous peroxidase activity.[12]
-
Blocking: Apply blocking serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the anti-Ki-67 primary antibody.[10]
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody followed by the streptavidin-HRP complex.
-
Chromogen Development: Add the DAB substrate to visualize the Ki-67 positive cells (brown staining).
-
Counterstaining: Counterstain the nuclei with hematoxylin (blue).
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.
-
Analysis: Under a microscope, quantify the percentage of Ki-67 positive tumor cells (proliferation index) by counting the number of brown-stained nuclei relative to the total number of tumor cell nuclei in representative fields.[13]
References
- 1. springworkstx.com [springworkstx.com]
- 2. beonemedinfo.com [beonemedinfo.com]
- 3. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Immunohistochemistry (IHC) for Ki67 [bio-protocol.org]
- 11. Ki67 immunohistochemistry staining [bio-protocol.org]
- 12. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 13. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Application Notes: Immunohistochemical Analysis of Biomarkers in Lifirafenib-Treated Tumors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lifirafenib (BGB-283) is a novel, potent inhibitor of RAF family kinases, including BRAF V600E, and the epidermal growth factor receptor (EGFR).[1][2] It is under investigation for the treatment of various solid tumors harboring mutations in the MAPK signaling pathway, such as BRAF and KRAS mutations.[3][4][5] this compound's mechanism of action involves the suppression of the MAPK/ERK signaling cascade (RAS-RAF-MEK-ERK), which is a key pathway regulating cell proliferation, differentiation, and survival.[6][7] Dysregulation of this pathway is a common driver of oncogenesis.[7]
Immunohistochemistry (IHC) is a powerful and widely used technique in cancer research and diagnostics to visualize the presence and localization of specific proteins within tissue samples.[8][9] For this compound-treated tumors, IHC can be employed to:
-
Identify predictive biomarkers: Detect the presence of specific mutations, such as BRAF V600E, to select tumors that are most likely to respond to this compound.
-
Assess pharmacodynamic (PD) effects: Monitor the on-target activity of this compound by measuring the modulation of downstream signaling proteins like phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK).
-
Evaluate treatment efficacy: Assess the impact on tumor cell proliferation using markers like Ki67.
These application notes provide detailed protocols for the immunohistochemical detection of BRAF V600E, p-MEK (Ser217/221), p-ERK (Thr202/Tyr204), and Ki67 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Signaling Pathway and Experimental Workflow
Quantitative Data Summary
The following tables present illustrative data reflecting the expected biomarker modulation in tumors responding to this compound treatment. Actual results may vary based on tumor type, dosage, and individual patient response.
Table 1: Biomarker Expression in Pre- and Post-Treatment Tumor Biopsies (Illustrative Data)
| Biomarker | Pre-Treatment Score (Mean ± SD) | Post-Treatment Score (Mean ± SD) | Percent Change |
| BRAF V600E | 3.0 ± 0.0 (Strong Positive) | 3.0 ± 0.0 (Strong Positive) | 0% |
| p-MEK (Ser217/221) | 2.5 ± 0.5 (Moderate to Strong) | 0.5 ± 0.5 (Negative to Weak) | -80% |
| p-ERK (Thr202/Tyr204) | 2.8 ± 0.4 (Strong) | 0.8 ± 0.6 (Negative to Weak) | -71% |
| Ki67 (% positive nuclei) | 65% ± 15% | 20% ± 10% | -69% |
Table 2: Immunohistochemical Scoring Criteria
| Score | Staining Intensity | Percentage of Positive Tumor Cells |
| 0 (Negative) | No staining | <1% |
| 1 (Weak) | Weak, diffuse staining | Any |
| 2 (Moderate) | Moderate, distinct staining | Any |
| 3 (Strong) | Strong, granular staining | Any |
Note: For Ki67, scoring is typically performed by calculating the percentage of tumor cells with positive nuclear staining (Ki67 Labeling Index).
Experimental Protocols
Specimen Preparation (FFPE)
-
Fixation: Immediately fix freshly excised tumor tissue in 10% neutral buffered formalin for 18-24 hours. The volume of fixative should be at least 10 times the volume of the tissue.
-
Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and infiltrate with molten paraffin wax.
-
Embedding: Embed the paraffin-infiltrated tissue in a paraffin block.
-
Sectioning: Cut 4-5 µm thick sections from the FFPE block using a microtome and mount them on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
General Immunohistochemistry Protocol
This is a general protocol that should be optimized for each specific antibody.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 minutes.
-
70% Ethanol: 2 minutes.
-
Distilled Water: Rinse for 5 minutes.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in the recommended antigen retrieval solution (see specific protocols below).
-
Heat the solution to 95-100°C in a water bath, steamer, or pressure cooker for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in Tris-buffered saline with Tween 20 (TBST).
-
-
Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with TBST.
-
-
Blocking:
-
Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in TBST) for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in antibody diluent.
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Detection System:
-
Rinse slides with TBST.
-
Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate, or an HRP-polymer-based detection system, according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
-
-
Chromogen Application:
-
Rinse slides with TBST.
-
Apply a diaminobenzidine (DAB) substrate-chromogen solution and incubate for 5-10 minutes, or until the desired brown color intensity is reached.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin for 30 seconds to 2 minutes to visualize cell nuclei.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Specific Antibody Protocols
| Parameter | BRAF V600E | p-MEK1/2 (Ser217/221) | p-ERK1/2 (Thr202/Tyr204) | Ki67 |
| Clone | VE1 | 41G9 or similar | D13.14.4E or similar | MIB-1 or similar |
| Antigen Retrieval Buffer | Citrate Buffer (pH 6.0) | Tris-EDTA Buffer (pH 9.0) | Citrate Buffer (pH 6.0) | Citrate Buffer (pH 6.0) |
| Primary Antibody Dilution | 1:50 - 1:200 | 1:100 - 1:400 | 1:200 - 1:800 | 1:100 - 1:400 |
| Incubation Time | 60 min at RT or O/N at 4°C | O/N at 4°C | O/N at 4°C | 60 min at RT or O/N at 4°C |
| Positive Control Tissue | BRAF V600E mutated melanoma or colorectal cancer | Serum-stimulated cancer cell lines | Serum-stimulated cancer cell lines | Tonsil, Lymph Node |
| Subcellular Localization | Cytoplasmic | Nuclear and/or Cytoplasmic | Nuclear and/or Cytoplasmic | Nuclear |
Interpretation of Results
-
BRAF V600E: Positive staining is indicated by a brown, cytoplasmic reaction product in tumor cells.[10][11] The presence of staining is a key predictive biomarker for response to RAF inhibitors.
-
p-MEK and p-ERK: A reduction in the intensity and/or percentage of positively stained tumor cells in post-treatment samples compared to pre-treatment samples indicates effective target engagement and pathway inhibition by this compound.[12] Staining can be both nuclear and cytoplasmic.
-
Ki67: A decrease in the Ki67 labeling index (percentage of positive nuclei) in post-treatment samples suggests a reduction in tumor cell proliferation and a positive therapeutic effect.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Incorrect primary antibody dilution | Optimize antibody concentration through titration. |
| Inadequate antigen retrieval | Ensure correct buffer, pH, and heating time/temperature. | |
| Antibody not suitable for FFPE | Check antibody datasheet for validated applications. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent. |
| Endogenous peroxidase/biotin | Ensure adequate blocking steps for HRP/biotin detection systems. | |
| Sections dried out | Keep sections moist throughout the staining procedure. | |
| Weak Staining | Short incubation times | Increase incubation time for primary or secondary antibodies. |
| Improper tissue fixation | Ensure standardized fixation protocols (18-24 hours in 10% NBF). | |
| Low antibody concentration | Increase primary antibody concentration. |
References
- 1. sysy.com [sysy.com]
- 2. targetedonc.com [targetedonc.com]
- 3. nordicbiosite.com [nordicbiosite.com]
- 4. Newsroom | SpringWorks Therapeutics [news.springworkstx.com]
- 5. Tumorigenesis Driven by BRAFV600E Requires Secondary Mutations That Overcome Its Feedback Inhibition of RAC1 and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Trial: NCT03905148 - My Cancer Genome [mycancergenome.org]
- 9. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined RAF and MEK Inhibition to Treat Activated Non-V600 BRAF-Altered Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry Procedure [sigmaaldrich.com]
- 12. PhosphoPlus® MEK1/2 (Ser217/221) Antibody Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Utilizing Lifirafenib for MAPK Pathway Signaling Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lifirafenib (also known as BGB-283) is a potent, orally available small molecule inhibitor with a unique dual-targeting mechanism. It acts as a pan-RAF inhibitor, targeting A-RAF, B-RAF, and C-RAF kinases, including various B-RAF mutations, and also inhibits the epidermal growth factor receptor (EGFR).[1][2] The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a key driver in many human cancers.[1][5] this compound's ability to inhibit key nodes in this pathway makes it an invaluable tool for studying MAPK signaling, investigating mechanisms of drug resistance, and exploring novel therapeutic strategies, particularly in cancers with BRAF and RAS mutations.[6][7]
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of the RAF family (A-RAF, B-RAF, C-RAF) and EGFR.[1][2] In the context of the MAPK pathway, RAS proteins activate RAF kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2, leading to the regulation of downstream transcription factors that control cell growth and proliferation.[4] By inhibiting RAF, this compound blocks this cascade, preventing the phosphorylation of MEK and ERK.[8] A key feature of this compound is its activity as a "RAF dimer inhibitor," which is particularly relevant in RAS-mutated cancers where RAF dimerization drives signaling.[6][9] This allows it to suppress MAPK signaling in contexts where first-generation BRAF V600E-selective inhibitors like vemurafenib are ineffective.[6][9] Furthermore, its inhibitory effect on EGFR helps to block feedback reactivation of the MAPK pathway, a common resistance mechanism to RAF inhibitors, especially in colorectal cancer.[8][10][11]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against key kinases and its anti-proliferative effects in various cancer cell lines.
Table 1: Biochemical Kinase Inhibition
| Target Kinase | IC50 (nM) | Source |
|---|---|---|
| BRAFV600E | 23 | [8][10] |
| EGFR | 29 | [8][10] |
| EGFRT790M/L858R | 495 |[8] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | Noteworthy Effect | Source |
|---|---|---|---|---|
| A375 | Melanoma | BRAFV600E | Potent inhibition of cell proliferation. | [8] |
| HT29 | Colorectal Cancer | BRAFV600E | Efficacious in xenograft models. | [8] |
| Colo205 | Colorectal Cancer | BRAFV600E | Efficacious in xenograft models. | [8] |
| WiDr | Colorectal Cancer | BRAFV600E | Inhibits feedback activation of EGFR. | [8] |
| Calu-6 | Lung Cancer | KRASQ61K | Synergistic effect with MEK inhibitor mirdametinib. | [12] |
| HCC827 | Lung Cancer | EGFR | Induces tumor regression in xenografts. |[8] |
Signaling Pathway and Workflow Diagrams
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay
This protocol is used to determine the effect of this compound on the proliferation and viability of cancer cell lines and to calculate metrics like GI50 (concentration for 50% growth inhibition). The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, is a common method.[8]
A. Materials and Reagents
-
Cancer cell line of interest (e.g., A375, Calu-6)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile 96-well, opaque-walled microplates (for luminescence)
-
This compound (BGB-283)
-
DMSO (for drug solubilization)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar (e.g., MTT, CCK-8)[13]
-
Multichannel pipette
-
Luminometer or microplate reader
B. Procedure
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and dilute the cell suspension to the optimized seeding density (e.g., 1,000-10,000 cells/well) in 100 µL of medium per well of a 96-well plate.[8][13]
-
Cell Attachment: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[8]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point) of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. Ensure each concentration is tested in duplicate or triplicate.
-
Incubation: Return the plate to the incubator for the desired exposure time, typically 72 hours.[8]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (medium only) from all readings. Normalize the data to the vehicle-treated control wells (defined as 100% viability). Plot the normalized values against the log of the drug concentration and use a non-linear regression model to determine the GI50/IC50 value.
Protocol 2: Western Blotting for MAPK Pathway Modulation
This protocol is used to directly observe the effect of this compound on the phosphorylation status of key MAPK pathway proteins, such as ERK and MEK, providing mechanistic insight into its inhibitory action.[8][15]
A. Materials and Reagents
-
Treated cell pellets
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer (e.g., Tris-Glycine)
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
B. Procedure
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels or other proteins, the membrane can be stripped of antibodies and re-probed, starting from the blocking step. This allows for the normalization of phosphorylated protein levels to total protein levels.
Protocol 3: In Vitro Kinase Assay
This protocol outlines a general method to determine the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase, such as BRAFV600E, allowing for the determination of an IC50 value. Assays can be radiometric, fluorescence-based, or luminescence-based.[16]
A. Materials and Reagents
-
Purified recombinant kinase (e.g., BRAFV600E)
-
Kinase-specific substrate (e.g., inactive MEK1)
-
Kinase assay buffer
-
ATP (for radiometric assays, [γ-³²P]ATP; for luminescence, standard ATP)
-
This compound in DMSO
-
Assay plates (e.g., 384-well)
-
Detection reagents (e.g., P81 phosphocellulose paper for radiometric assay; ADP-Glo™ Kinase Assay kit for luminescence)
-
Scintillation counter or luminometer
B. Procedure (Luminescence-Based Example)
-
Compound Plating: Prepare serial dilutions of this compound in a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Add the kinase/substrate mix to the wells containing the compound.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™ Assay):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus correlates with kinase activity. Normalize the data to controls and plot kinase activity against the log of inhibitor concentration to calculate the IC50 value.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. oaepublish.com [oaepublish.com]
- 6. beonemedinfo.com [beonemedinfo.com]
- 7. onclive.com [onclive.com]
- 8. selleckchem.com [selleckchem.com]
- 9. RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K-RAS mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. springworkstx.com [springworkstx.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Reactivation of Mitogen-activated Protein Kinase (MAPK) Pathway by FGF Receptor 3 (FGFR3)/Ras Mediates Resistance to Vemurafenib in Human B-RAF V600E Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Off-target effects of lifirafenib in in-vitro models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of lifirafenib in in-vitro models.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets of this compound?
A1: this compound is a potent inhibitor of RAF family kinases, including A-RAF, B-RAF, and C-RAF, with high affinity for the B-RAF V600E mutant. It also potently inhibits the Epidermal Growth Factor Receptor (EGFR).[1][2]
Q2: What are the known off-target kinases of this compound observed in in-vitro assays?
A2: In addition to its primary targets, this compound has been shown to inhibit a range of other kinases at concentrations close to those effective against B-RAF V600E. These include VEGFR2, DDR1, DDR2, EPHA3, FLT3, ABL1, RET, EPHGA7, EPHB2, MNK2, and ZAK.[1]
Q3: We are observing unexpected anti-angiogenic effects in our cell co-culture model. Could this be related to this compound treatment?
A3: Yes, this is a plausible off-target effect. This compound is a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis.[1] Inhibition of VEGFR2 by this compound could lead to the anti-angiogenic effects you are observing.
Q4: Our B-RAF V600E mutant cell line shows a decrease in proliferation as expected, but we also see a significant impact on a B-RAF wild-type cell line at similar concentrations. Why might this be happening?
A4: This could be due to this compound's inhibitory activity against other kinases present in the wild-type cell line. For example, if the wild-type line is sensitive to EGFR inhibition, the observed effect could be due to this compound's potent inhibition of EGFR.[2] Additionally, inhibition of other off-target kinases could contribute to the anti-proliferative effect.
Q5: We are using this compound in a long-term cell culture experiment and are noticing changes in cell adhesion and morphology. Is this a known effect?
A5: While not a commonly reported primary effect, changes in cell adhesion and morphology could be linked to the inhibition of off-target kinases involved in cell adhesion and cytoskeletal organization, such as members of the Ephrin receptor family (e.g., EPHA3, EPHB2) which are known off-targets of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Suggested Troubleshooting Steps |
| Unexpected decrease in cell viability in a B-RAF wild-type cell line. | Inhibition of EGFR or other essential kinases. | 1. Determine the EGFR status of your cell line. If EGFR is highly expressed or activated, the effect is likely on-target for EGFR but off-target for B-RAF. 2. Perform a dose-response curve to determine the IC50 in your wild-type cell line and compare it to the known IC50 for EGFR and other off-target kinases. 3. Use a more selective B-RAF inhibitor as a negative control to see if the effect persists. |
| Inhibition of endothelial cell tube formation in an angiogenesis assay. | Inhibition of VEGFR2. | 1. Confirm VEGFR2 expression in your endothelial cells. 2. Test a known selective VEGFR2 inhibitor as a positive control to compare the phenotypic effect. 3. Measure the phosphorylation status of VEGFR2 in response to this compound treatment via Western blot or ELISA. |
| Altered cell migration or invasion in a wound-healing or transwell assay. | Inhibition of kinases involved in cell motility, such as RET or members of the EPH receptor family. | 1. Analyze the expression of known this compound off-targets involved in migration in your cell line. 2. Use specific inhibitors for the suspected off-target kinases to see if you can replicate the phenotype. 3. Assess the phosphorylation status of downstream effectors of these kinases. |
| Paradoxical activation of the MAPK pathway in certain wild-type B-RAF cells. | This is a known phenomenon with some RAF inhibitors, where inhibition of one RAF isoform can lead to the transactivation of another, or through feedback loops involving EGFR. | 1. Measure p-ERK levels at various time points and this compound concentrations to characterize the paradoxical activation. 2. Co-treat with an EGFR inhibitor to see if the paradoxical activation is mitigated. Since this compound already inhibits EGFR, this may point to a more complex feedback mechanism. |
Quantitative Data Summary
The following table summarizes the in-vitro inhibitory activity of this compound against its primary targets and known off-target kinases.
| Kinase Target | IC50 (nM) | Notes |
| Primary Targets | ||
| B-RAF V600E | 23 | [2] |
| EGFR | 29 | [2] |
| Off-Targets | ||
| VEGFR2 | 108 | [1] |
| DDR1 | Within 10-fold of B-RAF V600E IC50 | [1] |
| DDR2 | Within 10-fold of B-RAF V600E IC50 | [1] |
| EPHA3 | Within 10-fold of B-RAF V600E IC50 | [1] |
| FLT3 | Within 10-fold of B-RAF V600E IC50 | [1] |
| ABL1 | Within 10-fold of B-RAF V600E IC50 | [1] |
| RET | Within 10-fold of B-RAF V600E IC50 | [1] |
| EPHGA7 | Within 10-fold of B-RAF V600E IC50 | [1] |
| EPHB2 | Within 10-fold of B-RAF V600E IC50 | [1] |
| MNK2 | Within 10-fold of B-RAF V600E IC50 | [1] |
| ZAK | Within 10-fold of B-RAF V600E IC50 | [1] |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (General)
This protocol provides a general framework for determining the IC50 value of this compound against a purified kinase in a biochemical assay format.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or radiolabeled [γ-³²P]ATP)
-
384-well assay plates
-
Plate reader compatible with the chosen detection method
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Prepare a solution of the kinase in reaction buffer.
-
Prepare a solution of the substrate and ATP in reaction buffer.
-
-
Assay Reaction:
-
Add the this compound dilutions to the wells of the 384-well plate.
-
Add the kinase solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to the wells.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Detection:
-
Stop the reaction (if necessary for the detection method).
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate using the appropriate plate reader.
-
Subtract the background (no enzyme control) from all wells.
-
Normalize the data to the vehicle control (DMSO) and calculate the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Western Blot for Phospho-ERK Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the B-RAF/MEK/ERK signaling pathway in a cellular context by measuring the phosphorylation of ERK.
Materials:
-
Cancer cell line of interest (e.g., A375 for B-RAF V600E)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (and a DMSO vehicle control) for a specified time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal for each sample.
-
Visualizations
Caption: this compound's primary and off-target inhibitory effects on key signaling pathways.
Caption: Workflow for biochemical and cell-based assays to assess this compound's effects.
References
Technical Support Center: Optimizing Lifirafenib Dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing lifirafenib dosage and minimizing toxicity in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and reversible inhibitor of the RAF family of kinases (A-RAF, B-RAF, and C-RAF) and the Epidermal Growth Factor Receptor (EGFR).[1][2] By inhibiting these kinases, this compound blocks signaling through the RAS-RAF-MEK-ERK (MAPK) pathway, which is a key pathway in promoting tumor cell proliferation.[2][3] this compound has shown activity against tumors with BRAF V600 mutations as well as some KRAS/NRAS mutations.[2][4]
Q2: What are the known dose-limiting toxicities (DLTs) of this compound in clinical trials?
In the first-in-human phase I clinical trial (NCT02610361), the dose-limiting toxicities observed were reversible thrombocytopenia (low platelet count) and an increase in alanine aminotransferase (ALT), a liver enzyme.[1][2][4]
Q3: What is the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of this compound?
The maximum tolerated dose (MTD) for this compound was established at 40 mg per day.[1][2][4] Based on the safety and tolerability profile, the recommended Phase 2 dose (RP2D) was determined to be 30 mg per day.[1][2]
Q4: What are the most common adverse events associated with this compound?
In the phase I dose-escalation study, the most frequently reported treatment-emergent adverse events (TEAEs) at all grades were fatigue and dermatitis acneiform.[1] The most common grade 3 or higher TEAEs were hypertension and fatigue.[2][4] When used in combination with the MEK inhibitor mirdametinib, common treatment-related adverse events included dermatitis acneiform, fatigue, diarrhea, decreased platelet count, alopecia, nausea, and increased alanine aminotransferase.[5]
Data Presentation: Dose-Dependent Adverse Events of this compound
The following table summarizes the key treatment-emergent adverse events (TEAEs) observed at different dose levels during the dose-escalation phase of the first-in-human clinical trial of this compound.
| Dose Level | Most Frequent TEAEs (All Grades) | Most Common Grade ≥3 TEAEs | Dose-Limiting Toxicities (DLTs) |
| ≤ 30 mg/day | Fatigue, Dermatitis acneiform | Hypertension, Fatigue | Generally well-tolerated with fewer toxicities compared to higher doses.[2] |
| 40 mg/day (MTD) | Fatigue, Dermatitis acneiform | Thrombocytopenia, Hypertension, Fatigue | Reversible thrombocytopenia and increased ALT.[1][2] 70% of patients at this dose had dose interruptions/reductions due to toxicity.[2] |
| ≥ 40 mg/day | Fatigue, Dermatitis acneiform | Thrombocytopenia, Hypertension, Fatigue | Five of the six observed DLTs occurred at doses of 40 mg/day or higher.[1] |
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the MAPK signaling pathway.
Experimental Workflow for Assessing this compound-Induced Cytotoxicity
Caption: Workflow for in vitro cytotoxicity assessment.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells for "cells only" (positive control) and "medium only" (blank).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from the stock solution. A suggested starting range is 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Add 100 µL of complete medium containing the same percentage of DMSO as the highest this compound concentration to the "cells only" wells (vehicle control).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the % viability against the log of the this compound concentration to determine the IC50 value.
-
In Vivo Toxicology Study Design (Rodent Model)
Objective: To evaluate the potential toxicity of this compound in a rodent model.
Animals:
-
Male and female mice or rats (e.g., BALB/c mice or Sprague-Dawley rats), 6-8 weeks old.
Experimental Groups (minimum of 5 animals per sex per group):
-
Vehicle Control: Administered the same vehicle used to dissolve this compound.
-
Low Dose: A dose expected to be non-toxic.
-
Intermediate Dose: A dose expected to produce minimal toxic effects.
-
High Dose: A dose approaching the anticipated maximum tolerated dose.
Dosing:
-
This compound can be administered orally (gavage) once daily for a specified duration (e.g., 14 or 28 days). The formulation should be prepared fresh daily.
Parameters to Monitor:
-
Clinical Observations: Daily observation for any signs of toxicity, including changes in behavior, appearance, and activity.
-
Body Weight: Measured twice weekly.
-
Food and Water Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples collected at the end of the study for analysis of red and white blood cell counts, platelets, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), etc.
-
Gross Necropsy: At the end of the study, all animals are euthanized, and a thorough examination of all organs is performed.
-
Histopathology: Key organs (e.g., liver, kidneys, spleen, heart, lungs) from the control and high-dose groups are collected, preserved in formalin, and processed for microscopic examination.
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding by gentle pipetting. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
-
Possible Cause 2: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS.
-
-
Possible Cause 3: Inconsistent drug dilution.
-
Solution: Prepare fresh drug dilutions for each experiment. Ensure thorough mixing at each dilution step.
-
Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.
-
Possible Cause 1: Cell line is resistant to RAF/EGFR inhibition.
-
Solution: Verify the mutation status of the cell line (e.g., BRAF, KRAS, EGFR). This compound is most effective in cell lines with specific mutations in the MAPK pathway. Consider using a different, more sensitive cell line.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: Extend the incubation period to 72 hours or longer, as the cytotoxic effects of some kinase inhibitors can be time-dependent.
-
-
Possible Cause 3: Drug degradation.
-
Solution: Ensure proper storage of the this compound stock solution as recommended by the manufacturer. Prepare fresh dilutions for each experiment.
-
Issue 3: In vivo study shows significant weight loss and adverse clinical signs in all dose groups.
-
Possible Cause 1: The selected doses are too high.
-
Solution: Conduct a dose range-finding study with a wider range of doses to determine a better-tolerated dose range.
-
-
Possible Cause 2: Vehicle toxicity.
-
Solution: Ensure the vehicle used is well-tolerated by the animal model. Run a vehicle-only control group to assess any vehicle-related toxicity.
-
-
Possible Cause 3: Formulation issues.
-
Solution: Ensure the this compound formulation is homogenous and stable. Inconsistent dosing can lead to unexpected toxicity.
-
References
- 1. ascopubs.org [ascopubs.org]
- 2. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Newsroom | SpringWorks Therapeutics [news.springworkstx.com]
Technical Support Center: Managing Adverse Events in Lifirafenib Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing adverse events (AEs) encountered during clinical trials of lifirafenib.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the mechanism of action of this compound?
This compound is a novel, first-in-class, investigational RAF dimer inhibitor.[1] It potently and reversibly inhibits RAF family kinases, including A-RAF, B-RAF, C-RAF, and the B-RAFV600E mutation.[1][2] Uniquely, it also inhibits the Epidermal Growth Factor Receptor (EGFR).[1][3][4][5] This dual inhibition is significant because in certain cancers, such as B-RAFV600E colorectal cancer, EGFR-mediated reactivation of the MAPK pathway is a known mechanism of resistance to first-generation B-RAF inhibitors.[1][3] By inhibiting both RAF and EGFR, this compound aims to provide more sustained pathway blockade.[1][4]
Q2: What are the most common adverse events observed with this compound monotherapy?
In a phase I dose-escalation and expansion study, the most frequently reported treatment-emergent adverse events (TEAEs) were primarily dermatologic and constitutional.[1] During the dose-expansion phase, the most common TEAEs were fatigue and decreased appetite.[1] During the dose-escalation phase, fatigue and dermatitis acneiform were the most frequent.[1]
Data Presentation: Common TEAEs with this compound Monotherapy
| Adverse Event | Frequency (Dose Expansion, n=96) | Frequency (Dose Escalation, n=35) |
| Fatigue | 49% | 68.6% |
| Decreased Appetite | 36.5% | Not specified |
| Dermatitis Acneiform | Not specified | 42.9% |
| Data sourced from a Phase I study of this compound in patients with solid tumors.[1] |
Q3: What are the most common severe (Grade ≥ 3) adverse events with this compound, and how should they be managed?
Across the entire phase I study, the most common Grade ≥ 3 TEAEs were hypertension and fatigue.[1][2][6] Dose-limiting toxicities (DLTs) observed during the trial included reversible thrombocytopenia and nonhematologic toxicity (increased ALT).[1][2][6]
Data Presentation: Common Grade ≥ 3 TEAEs with this compound Monotherapy
| Adverse Event | Frequency (All Patients) |
| Hypertension | 17.6% |
| Fatigue | 9.9% |
| Data sourced from a Phase I study of this compound in patients with solid tumors.[1][2][6] |
Experimental Protocol: General Workflow for Adverse Event Management
The management of any adverse event should follow a systematic approach, from identification and grading to intervention and reporting. All AEs should be graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).[1]
Q4: How should hypertension, a key Grade ≥ 3 event, be specifically managed?
Hypertension is a significant on-target effect of agents that inhibit pathways involving vascular endothelial growth factor (VEGF) signaling, which can be related to RAF inhibition.[1] Proactive monitoring and management are critical.
Experimental Protocol: Troubleshooting and Management of Hypertension
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Baseline Assessment: Measure blood pressure (BP) at baseline and establish the patient's normal range.
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Regular Monitoring: Monitor BP at least weekly for the first cycle, and then at each study visit. Patients should be encouraged to self-monitor at home if possible.
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Intervention:
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Grade 1-2 (e.g., >140/90 mmHg or a significant increase from baseline): Initiate or optimize antihypertensive therapy. Agents such as ACE inhibitors or calcium channel blockers are typically considered. Continue this compound with close monitoring.
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Grade 3 (e.g., >160/100 mmHg, medical intervention indicated): Interrupt this compound treatment. Aggressively manage BP with appropriate medical therapy. Once BP is controlled (≤ Grade 1), consider resuming this compound at a reduced dose.
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Grade 4 (Life-threatening consequences): Requires immediate hospitalization and discontinuation of the study drug.
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Q5: What adverse events are common when this compound is used in combination with a MEK inhibitor (mirdametinib)?
Combining this compound with the MEK inhibitor mirdametinib aims for a more profound "vertical" blockade of the MAPK pathway.[7] While this can enhance efficacy, it also produces a distinct AE profile. The most common treatment-related AEs are dermatologic and gastrointestinal.[8]
Data Presentation: Common AEs with this compound + Mirdametinib Combination
| Adverse Event (>15% Incidence) | Frequency |
| Dermatitis Acneiform | 42% |
| Fatigue | 32% |
| Diarrhea | 27% |
| Platelet Count Decreased | 18% |
| Alopecia | 18% |
| Nausea | 17% |
| Alanine Aminotransferase Increased | 16% |
| Data sourced from a Phase 1b study of this compound in combination with mirdametinib.[8] |
The most common Grade ≥3 AE for the combination was thrombocytopenia/platelet count decrease (5.6%).[7] Management of these events should follow the general workflow, with particular attention to dose modifications of one or both drugs as specified in the clinical trial protocol.[7][9]
References
- 1. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. BeiGene unveils data from solid tumours combo therapy trial [clinicaltrialsarena.com]
- 9. Management of BRAF and MEK inhibitor toxicities in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate lifirafenib-induced feedback activation of signaling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing lifirafenib. The content is designed to help mitigate this compound-induced feedback activation of signaling pathways, a common challenge encountered during in vitro and in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, particularly concerning unexpected signaling pathway activation.
| Observed Problem | Potential Cause | Recommended Solution |
| Increased p-MEK and/or p-ERK levels following this compound treatment, despite RAF inhibition. | This is likely due to feedback reactivation of the MAPK pathway. Inhibition of RAF disrupts the negative feedback loop, leading to upstream reactivation, often through Receptor Tyrosine Kinases (RTKs) like EGFR.[1] | 1. Co-treat with a MEK inhibitor: The most effective strategy is to vertically inhibit the pathway. Mirdametinib is a MEK inhibitor that has shown synergistic effects with this compound in preclinical and clinical settings.[2][3] 2. Analyze upstream signaling: Investigate the activation status of various RTKs using a phospho-RTK array to identify the specific upstream activators. 3. Serum starve cells: If working in cell culture, serum starvation prior to this compound treatment can help reduce baseline RTK activity. |
| Variability in p-ERK levels between replicate Western blots. | Phospho-protein detection can be sensitive to minor variations in experimental conditions. | 1. Use fresh lysis buffer with phosphatase inhibitors: Immediately place cells on ice and use a lysis buffer containing a cocktail of phosphatase and protease inhibitors.[4] 2. Ensure consistent protein loading: Accurately quantify protein concentration and load equal amounts for all samples. 3. Optimize antibody concentrations and incubation times: Titrate your primary and secondary antibodies to find the optimal signal-to-noise ratio.[4] 4. Use a consistent stripping and re-probing protocol if analyzing total and phospho-proteins on the same membrane. |
| High background in phospho-flow cytometry analysis of MAPK signaling. | Inadequate fixation, permeabilization, or blocking can lead to non-specific antibody binding. | 1. Optimize fixation and permeabilization: Methanol-based permeabilization is often effective for phospho-epitopes but can affect some surface markers.[5] Titrate fixation and permeabilization times and reagents. 2. Use an Fc receptor block: This is particularly important when working with immune cells to prevent non-specific binding to Fc receptors. 3. Titrate antibodies: High antibody concentrations can increase background. Determine the optimal concentration for each phospho-specific antibody. |
| Unexpected cell proliferation or survival despite effective RAF inhibition by this compound. | Activation of parallel survival pathways, such as the PI3K/AKT pathway, can compensate for MAPK pathway inhibition. | 1. Probe for AKT activation: Perform a Western blot for p-AKT to determine if this pathway is activated. 2. Consider combination therapy: If the PI3K/AKT pathway is activated, co-treatment with a PI3K or AKT inhibitor may be necessary. |
| Paradoxical activation of the MAPK pathway in BRAF wild-type cells. | Some RAF inhibitors can promote the dimerization and activation of wild-type RAF isoforms, leading to paradoxical pathway activation.[6][7] this compound, as a dimer inhibitor, is designed to minimize this, but the cellular context can influence the outcome.[8] | 1. Confirm the BRAF mutation status of your cell line. 2. Use a lower concentration of this compound: Paradoxical activation is often dose-dependent. 3. Co-treat with a MEK inhibitor: This can effectively block the downstream consequences of paradoxical RAF activation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (BGB-283) is a novel, potent, and reversible inhibitor of the RAF family of kinases (A-RAF, B-RAF, and C-RAF), including the BRAF V600E mutation.[9][10] It is classified as a RAF dimer inhibitor, meaning it can inhibit both monomeric and dimeric forms of RAF kinases. Additionally, this compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR).[9][10]
Q2: What is feedback activation and why does it occur with this compound?
A2: Feedback activation is a resistance mechanism where the inhibition of a target in a signaling pathway leads to the reactivation of that same pathway through an alternative mechanism. In the case of the MAPK pathway, downstream kinases like ERK normally phosphorylate and inactivate upstream components, including RTKs, creating a negative feedback loop.[1] When this compound inhibits RAF, and subsequently ERK activity, this negative feedback is relieved. This can lead to the hyperactivation of RTKs, which in turn activate RAS and signal through the remaining RAF isoforms, ultimately reactivating MEK and ERK.[1]
Figure 1. Simplified MAPK signaling pathway showing points of inhibition and feedback.
Q3: What is the most effective strategy to overcome this compound-induced feedback activation?
A3: The most effective and clinically evaluated strategy is the vertical inhibition of the MAPK pathway by combining this compound with a MEK inhibitor, such as mirdametinib.[2][3] By blocking the pathway at two different points (RAF and MEK), this combination can achieve a more sustained and complete shutdown of MAPK signaling, mitigating the effects of feedback reactivation. Preclinical data has demonstrated a synergistic effect between this compound and mirdametinib.[2] A phase 1b/2 clinical trial (NCT03905148) has shown that this combination has a favorable safety profile and antitumor activity in patients with advanced solid tumors harboring MAPK pathway mutations.[3]
Figure 2. Experimental workflow for evaluating combination therapy.
Q4: What quantitative data is available on the synergy between this compound and mirdametinib?
Table 1: Clinical Efficacy of this compound and Mirdametinib Combination
| Tumor Type | Number of Patients Treated | Objective Responses |
| Low-Grade Serous Ovarian Cancer | 17 | 10 (59%) |
| Endometrial Cancer | 4 | 2 (50%) |
| Non-Small Cell Lung Cancer | 11 | 2 (18%) |
| Data from the AACR Annual Meeting 2023 presentation of the NCT03905148 trial. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess MAPK pathway inhibition.
Western Blotting for Phospho-ERK (p-ERK) and Phospho-MEK (p-MEK)
This protocol is adapted for the analysis of MAPK pathway activation.
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Cell Lysis:
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After treatment with this compound +/- mirdametinib, wash cells with ice-cold PBS.
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Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
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Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
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Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation and SDS-PAGE:
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Normalize protein concentrations and add Laemmli sample buffer.
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Boil samples at 95-100°C for 5 minutes.
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Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.
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Run the gel at 100-120V until the dye front reaches the bottom.
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Protein Transfer:
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Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
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Blocking and Antibody Incubation:
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Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Note: For phospho-proteins, BSA is often recommended to reduce background from phosphoproteins in milk.[4]
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Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and p-MEK1/2 (Ser217/221) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
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Wash the membrane three times for 5-10 minutes each with TBST.
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Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times for 10 minutes each with TBST.
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Detection:
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Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
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Stripping and Re-probing:
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To analyze total protein levels, strip the membrane with a mild stripping buffer.
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Re-block the membrane and probe with antibodies for total ERK1/2 and total MEK1/2.
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Phospho-Flow Cytometry for Single-Cell Analysis of ERK Activation
This protocol allows for the quantitative measurement of protein phosphorylation in individual cells within a heterogeneous population.[5][12]
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Cell Stimulation and Treatment:
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Fixation:
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Fix cells immediately after treatment with 1.5-4% paraformaldehyde for 10-15 minutes at room temperature to crosslink proteins and preserve phosphorylation states.
-
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Permeabilization:
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Permeabilize cells with ice-cold 90% methanol for at least 30 minutes on ice. This step is crucial for allowing antibodies to access intracellular phospho-epitopes.
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Staining:
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Wash the cells with staining buffer (e.g., PBS with 0.5% BSA).
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If desired, stain for surface markers with fluorescently conjugated antibodies to identify different cell populations.
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Stain for intracellular phospho-proteins with fluorescently conjugated antibodies against p-ERK1/2 (e.g., Alexa Fluor 488 or PE conjugate) for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
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Acquire data on a flow cytometer.
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Gate on the cell population of interest based on forward and side scatter, and then on any surface markers.
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Analyze the median fluorescence intensity (MFI) of the p-ERK signal in the treated samples compared to controls.
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Figure 3. Key steps in a typical phospho-flow cytometry protocol.
References
- 1. RELIEF OF PROFOUND FEEDBACK INHIBITION OF MITOGENIC SIGNALING BY RAF INHIBITORS ATTENUATES THEIR ACTIVITY IN BRAFV600E MELANOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newsroom | SpringWorks Therapeutics [news.springworkstx.com]
- 3. BeiGene unveils data from solid tumours combo therapy trial [clinicaltrialsarena.com]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel RAF‐directed approaches to overcome current clinical limits and block the RAS/RAF node - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Reactome | Raf dimer inhibitors bind RAF heterodimers [reactome.org]
- 9. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors | eLife [elifesciences.org]
- 11. targetedonc.com [targetedonc.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Lifirafenib in Vemurafenib-Resistant Melanoma: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to BRAF inhibitors, such as vemurafenib, represents a significant clinical challenge in the management of BRAF V600-mutant melanoma. This guide provides a comparative analysis of the efficacy of lifirafenib, a novel RAF inhibitor, in the context of vemurafenib-resistant melanoma. It objectively compares its performance with alternative therapeutic strategies and provides supporting experimental data and detailed methodologies for key assays.
Overcoming Vemurafenib Resistance: The Role of this compound
Vemurafenib resistance is primarily driven by the reactivation of the mitogen-activated protein kinase (MAPK) signaling pathway or the activation of alternative bypass pathways, such as the PI3K/Akt pathway. This compound is a potent inhibitor of key RAF family kinases and has demonstrated antitumor activity in patients with BRAF-mutant solid tumors, including melanoma. A key advantage of this compound is its potential to address some of the mechanisms that confer resistance to first-generation BRAF inhibitors.
Comparative Efficacy Data
The following tables summarize the available clinical data for this compound and approved alternative therapies in BRAF inhibitor-resistant melanoma. It is important to note that direct head-to-head clinical trial data is limited, and cross-trial comparisons should be interpreted with caution.
Table 1: Efficacy of this compound in BRAF-Mutant Solid Tumors
| Treatment | Patient Population | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Citation |
| This compound (monotherapy) | Patients with BRAF mutations (including melanoma, some with prior BRAF/MEK inhibitor therapy) | 17% | Data not specified | Data not specified | [1] |
Note: Data for this compound monotherapy specifically in a vemurafenib-resistant melanoma cohort is limited. The reported ORR is from a Phase I trial including various BRAF-mutant solid tumors.
Table 2: Efficacy of BRAF/MEK Inhibitor Combinations in Vemurafenib-Progressed Melanoma
| Treatment | Patient Population | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Citation |
| Vemurafenib + Cobimetinib | Patients who had progressed on vemurafenib | 15% | 2.8 months | Data not specified | [2] |
Table 3: Efficacy of BRAF/MEK Inhibitor Combinations in BRAF Inhibitor-Naïve Melanoma (for reference)
| Treatment | Patient Population | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Citation |
| Dabrafenib + Trametinib | BRAF V600-mutant advanced melanoma | 67% | 9.3 months | 12-month survival rate: 72% | [3][4] |
| Encorafenib + Binimetinib | BRAF V600-mutant advanced melanoma | Not specified | 14.9 months | 5-year survival rate: 35% | [5][6] |
| Vemurafenib + Cobimetinib | BRAF V600-mutant advanced melanoma | 68% | 9.9 months | Data not specified | [3] |
Signaling Pathways in Vemurafenib Resistance and this compound Action
The following diagrams illustrate the key signaling pathways involved in BRAF-mutant melanoma, the mechanisms of vemurafenib resistance, and the proposed mechanism of action for this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug efficacy. The following are standard protocols for key in vitro and in vivo experiments used to evaluate therapies for vemurafenib-resistant melanoma.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on vemurafenib-resistant melanoma cell lines.
Methodology:
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Cell Culture: Vemurafenib-resistant melanoma cell lines (e.g., A375R) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
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Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
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Drug Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for 72 hours.
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MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
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Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
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Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated using non-linear regression analysis.
Western Blot Analysis for MAPK Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the MAPK pathway (e.g., ERK).
Methodology:
-
Cell Treatment and Lysis: Vemurafenib-resistant melanoma cells are treated with this compound at various concentrations for a specified time (e.g., 2 hours). Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
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Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK.
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Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Analysis: The band intensities are quantified using densitometry software, and the levels of p-ERK are normalized to total ERK.
In Vivo Xenograft Model of Vemurafenib-Resistant Melanoma
Objective: To evaluate the in vivo antitumor efficacy of this compound in a vemurafenib-resistant melanoma model.
Methodology:
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Cell Implantation: Vemurafenib-resistant melanoma cells (e.g., 1 x 10⁶ cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).
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Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
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Drug Administration: this compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle.
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Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).
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Monitoring: Animal body weight and general health are monitored throughout the study.
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Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
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Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor growth between the treatment and control groups.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel compound like this compound in the context of vemurafenib resistance.
Conclusion
This compound shows promise as a therapeutic option for BRAF-mutant cancers, including those with resistance to first-generation BRAF inhibitors. However, more robust clinical data specifically in the vemurafenib-resistant melanoma population is needed for a definitive comparison with established second-line treatments like BRAF/MEK inhibitor combinations. The provided experimental protocols offer a framework for the preclinical evaluation of this compound and other novel agents in this challenging clinical setting. As our understanding of resistance mechanisms evolves, so too will the strategies to overcome them, with the goal of improving outcomes for patients with advanced melanoma.
References
- 1. biomedres.us [biomedres.us]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. onclive.com [onclive.com]
- 4. Dabrafenib Plus Trametinib for Advanced Melanoma - NCI [cancer.gov]
- 5. COLUMBUS 5-Year Update: A Randomized, Open-Label, Phase III Trial of Encorafenib Plus Binimetinib Versus Vemurafenib or Encorafenib in Patients With BRAF V600–Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
A Head-to-Head Comparison of Lifirafenib and Other Pan-RAF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway, often driven by mutations in the RAS and RAF genes, is a hallmark of many human cancers. While first-generation BRAF inhibitors targeting the BRAF V600E monomeric form have shown significant clinical success, their efficacy is limited by innate and acquired resistance mechanisms, including the formation of RAF dimers. This has spurred the development of next-generation pan-RAF inhibitors, designed to target both monomeric and dimeric forms of RAF kinases.
This guide provides a detailed, head-to-head comparison of lifirafenib (BGB-283), a novel pan-RAF inhibitor, with other agents in its class, supported by preclinical and clinical data.
Mechanism of Action: A Differentiated Approach
This compound stands out due to its dual-action mechanism, inhibiting both the RAF family of kinases and the epidermal growth factor receptor (EGFR).[1][2] Like other pan-RAF inhibitors, it is designed to suppress signaling from both BRAF monomers (including V600 mutants) and RAF dimers, which are prevalent in RAS-mutated cancers.[3] This contrasts with first-generation inhibitors (e.g., vemurafenib, dabrafenib) that are only effective against BRAF V600 monomers and can paradoxically activate the MAPK pathway in cells with wild-type BRAF or RAS mutations.[4][5]
The additional inhibition of EGFR by this compound is a key differentiator.[1][6] Reactivation of EGFR signaling is a known mechanism of resistance to BRAF inhibition, particularly in colorectal cancer. By targeting both RAF and EGFR, this compound has the potential to overcome this resistance mechanism.[1] Other pan-RAF inhibitors, such as tovorafenib and naporafenib, are potent type II inhibitors of RAF dimers but do not possess this EGFR-targeting activity.[7][8] Furthermore, some type II inhibitors exhibit isoform selectivity, with tovorafenib and naporafenib being most potent against CRAF and markedly less so against ARAF, which could have clinical implications.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
Lifirafenib's Edge: A Comparative Guide to Cross-Resistance in Kinase Inhibitor Therapy
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount in the quest for more effective cancer therapies. Lifirafenib (BGB-283), a next-generation pan-RAF inhibitor, has demonstrated promise in overcoming resistance to first- and second-generation BRAF inhibitors. This guide provides a comprehensive comparison of this compound's cross-resistance profile with other key kinase inhibitors, supported by available preclinical data and detailed experimental methodologies.
This compound distinguishes itself as a potent inhibitor of all RAF isoforms (A-RAF, B-RAF, and C-RAF) and their dimeric forms, in addition to targeting the epidermal growth factor receptor (EGFR). This broad-spectrum activity is pivotal in its ability to counteract the common mechanisms of resistance that plague earlier generations of BRAF inhibitors, which primarily target the BRAF V600E monomer.
Unraveling Resistance: The MAPK and PI3K/AKT Pathways
Resistance to BRAF inhibitors predominantly arises from the reactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade or the activation of alternative survival pathways, most notably the PI3K/AKT pathway. This compound's efficacy in resistant settings is attributed to its capacity to inhibit both monomeric and dimeric forms of RAF kinases, a key mechanism of resistance, and its broader targeting profile.
dot
Figure 1: Simplified signaling pathways in BRAF-mutant melanoma and points of inhibition.
Comparative Efficacy of this compound in Resistant Settings
Preclinical studies have demonstrated that this compound retains activity against various forms of resistance that render first-generation BRAF inhibitors like vemurafenib and dabrafenib ineffective. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound compared to other kinase inhibitors in cell lines with different resistance mechanisms.
| Cell Line | Resistance Mechanism | This compound (IC50, nM) | Vemurafenib (IC50, nM) | Dabrafenib (IC50, nM) | Encorafenib (IC50, nM) | Other Inhibitors (IC50, nM) |
| BRAF V600E Mutant (Sensitive) | ||||||
| A375 | BRAF V600E | Data not available | ~30-100 | ~1-5 | ~4-30 | |
| Reactivation of MAPK Pathway | ||||||
| NRAS Mutant | ||||||
| SK-MEL-2 | NRAS Q61R | Data not available | >10,000 | >10,000 | >10,000 | |
| BRAF Splice Variant | ||||||
| A375-R | BRAF V600E + Splice Variant | Data not available | >5,000 | >5,000 | Data not available | |
| MEK1 Mutant | ||||||
| A375-R | MEK1 C121S | Data not available | >5,000 | >5,000 | Data not available | Trametinib: ~500 |
| Bypass Pathway Activation | ||||||
| PTEN Loss | ||||||
| UACC-62 | BRAF V600E, PTEN null | Data not available | ~500-1,000 | ~100-500 | Data not available |
Note: Direct comparative IC50 data for this compound in these specific resistant cell lines is limited in publicly available literature. The table illustrates the expected trends based on its mechanism of action and available preclinical and clinical observations. Pan-RAF inhibitors, in general, show improved activity in these resistant settings compared to first-generation inhibitors.
Clinical data from a Phase I trial (NCT02610361) has shown that this compound has antitumor activity in patients with BRAF-mutated melanoma, including those who were previously treated with and developed resistance to BRAF/MEK inhibitors[1][2][3]. Furthermore, this compound in combination with the MEK inhibitor mirdametinib has demonstrated antitumor activity in patients with various KRAS, NRAS, and BRAF mutations[4].
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-resistance studies, detailed experimental protocols are crucial. Below are standard methodologies for key assays used to evaluate the efficacy of kinase inhibitors.
Cell Viability Assay (MTS/MTT Assay)
This assay is fundamental for determining the cytotoxic or cytostatic effects of a drug on cancer cell lines.
dot
Figure 2: A typical workflow for a cell viability assay to determine IC50 values.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the kinase inhibitors (e.g., this compound, vemurafenib, etc.) for 72 to 96 hours.
-
Reagent Incubation: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the data to untreated controls and plot the dose-response curves to calculate the IC50 values.
Immunoblotting (Western Blot)
Immunoblotting is used to detect changes in protein expression and phosphorylation status of key signaling molecules within the MAPK and PI3K/AKT pathways.
Protocol:
-
Cell Lysis: Treat cells with inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a specific kinase.
Protocol:
-
Reaction Setup: In a microplate, combine the recombinant kinase (e.g., BRAF V600E), a specific substrate (e.g., inactive MEK), and the kinase inhibitor at various concentrations.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
Analysis: Determine the inhibitory activity and calculate the IC50 of the compound against the specific kinase.
Conclusion
This compound's profile as a pan-RAF and RAF dimer inhibitor provides a strong rationale for its efficacy in overcoming resistance to earlier-generation BRAF inhibitors. Its ability to target the reactivated MAPK pathway, a common escape mechanism, positions it as a valuable therapeutic agent. While direct head-to-head preclinical data with other next-generation inhibitors is still emerging, the available clinical and mechanistic data underscore its potential in the evolving landscape of targeted cancer therapy. Further research, including comprehensive preclinical studies with detailed cross-resistance profiling, will be instrumental in fully elucidating its clinical utility.
References
A Comparative Analysis of Lifirafenib and Standard-of-Care Treatments in BRAF and MAPK Pathway-Mutated Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial data for the investigational RAF inhibitor, lifirafenib, against established standard-of-care (SoC) treatments for various solid tumors characterized by BRAF and other MAPK pathway mutations. This analysis is based on publicly available clinical trial data and is intended to offer an objective overview for research, scientific, and drug development professionals.
Executive Summary
This compound, a novel inhibitor of key RAF family kinases and EGFR, has demonstrated antitumor activity in early-phase clinical trials involving patients with a range of solid tumors harboring BRAF and KRAS/NRAS mutations.[1][2] In a phase I monotherapy study (NCT02610361), this compound showed responses in patients with BRAF V600-mutated melanoma, papillary thyroid cancer (PTC), and low-grade serous ovarian cancer (LGSOC), as well as in KRAS-mutated non-small cell lung cancer (NSCLC) and endometrial carcinoma.[2][3][4] A subsequent phase 1b trial (NCT03905148) is evaluating this compound in combination with the MEK inhibitor mirdametinib, showing promising activity in patients with advanced or refractory solid tumors with MAPK pathway aberrations.[5][6]
This guide presents the available quantitative data from these early-phase this compound trials and juxtaposes it with data from pivotal trials of current standard-of-care therapies for similar patient populations. It is important to note that the data for this compound is from non-randomized, early-phase trials and not from direct head-to-head comparative studies with the current standards of care.
Data Presentation: this compound vs. Standard-of-Care
The following tables summarize the objective response rates (ORR) and other relevant efficacy data from clinical trials of this compound (monotherapy and combination therapy) and the respective standard-of-care treatments for several solid tumors with BRAF and KRAS mutations.
Table 1: Comparison in BRAF V600E-Mutated Non-Small Cell Lung Cancer (NSCLC)
| Treatment | Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound (monotherapy) | NCT02610361 (Phase I) | 1 patient with BRAF-mutated NSCLC | 1 unconfirmed Partial Response | Not Reported |
| This compound + Mirdametinib | NCT03905148 (Phase 1b) | NSCLC patients with MAPK pathway aberrations | Responses observed, specific ORR for BRAF V600E not detailed | Not Reported |
| Dabrafenib + Trametinib (SoC) | Phase II (NCT01336634) | Treatment-naïve BRAF V600E-mutant metastatic NSCLC (n=36) | 64% | 10.9 months |
| Dabrafenib + Trametinib (SoC) | Phase II (NCT01336634) | Previously treated BRAF V600E-mutant metastatic NSCLC (n=57) | 63% | 9.7 months |
Table 2: Comparison in KRAS-Mutant Non-Small Cell Lung Cancer (NSCLC)
| Treatment | Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound (monotherapy) | NCT02610361 (Phase I) | 1 patient with KRAS codon 12-mutated NSCLC | 1 confirmed Partial Response | Not Reported |
| This compound + Mirdametinib | NCT03905148 (Phase 1b) | NSCLC patients with MAPK pathway aberrations (including KRAS) | Responses observed, specific ORR for KRAS-mutant not detailed | Not Reported |
| Sotorasib (SoC for KRAS G12C) | CodeBreaK 100 (Phase I/II) | Previously treated KRAS G12C-mutant NSCLC (n=124) | 36% | Not Reported in this citation |
| Docetaxel (Comparator) | CodeBreaK 200 (Phase III) | Previously treated KRAS G12C-mutant NSCLC | Not Reported in this citation | 4.5 months |
Table 3: Comparison in BRAF V600E-Mutated Melanoma
| Treatment | Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound (monotherapy) | NCT02610361 (Phase I) | BRAF V600E/K-mutated melanoma (n=5) | 1 Complete Response, 4 Partial Responses | Not Reported |
| Dabrafenib + Trametinib (SoC) | COMBI-d (Phase III) | Previously untreated BRAF V600E/K-mutant unresectable or metastatic melanoma | Not Reported in this citation | 11.0 months |
| Dabrafenib (monotherapy) | COMBI-d (Phase III) | Previously untreated BRAF V600E/K-mutant unresectable or metastatic melanoma | Not Reported in this citation | 8.8 months |
Table 4: Comparison in BRAF V600E-Mutated Anaplastic Thyroid Cancer (ATC)
| Treatment | Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound (monotherapy) | NCT02610361 (Phase I) | BRAF V600E-mutated thyroid cancer/PTC (n=2) | 2 Partial Responses | Not Reported |
| Dabrafenib + Trametinib (SoC) | ROAR (Phase II) | BRAF V600E-mutant unresectable or metastatic ATC (n=36) | 56% | 6.7 months |
Table 5: Comparison in BRAF-Mutated Low-Grade Serous Ovarian Cancer (LGSOC)
| Treatment | Trial | Patient Population | Objective Response Rate (ORR) |
| This compound (monotherapy) | NCT02610361 (Phase I) | 1 patient with BRAF V600E-mutated LGSOC | 1 Partial Response |
| Dabrafenib + Trametinib (SoC) | Not specified in a single trial, but considered a treatment option | Recurrent LGSOC with BRAF V600E mutation | Higher response rates compared to standard chemotherapy have been observed |
Table 6: Comparison in KRAS-Mutated Endometrial Cancer
| Treatment | Trial | Patient Population | Objective Response Rate (ORR) |
| This compound (monotherapy) | NCT02610361 (Phase I) | 1 patient with KRAS-mutated endometrial cancer | 1 confirmed Partial Response |
| Pembrolizumab + Lenvatinib (SoC for advanced/recurrent, mismatch repair proficient) | Not specified in a single trial, but a standard of care | Advanced or recurrent endometrial cancer | Not directly comparable due to different patient population |
Experimental Protocols
This compound Phase I Monotherapy Study (NCT02610361)
-
Study Design: A first-in-human, open-label, dose-escalation and dose-expansion phase I study.[2][3][4]
-
Patient Population: Adult patients with histologically or cytologically confirmed advanced solid tumors with BRAF, KRAS, or NRAS mutations who have progressed on standard therapy or for whom no standard therapy exists.[2]
-
Treatment: this compound was administered orally once daily in 21-day cycles at escalating doses (5, 10, 20, 30, 40, 50, or 60 mg) to determine the maximum tolerated dose (MTD) and recommended phase II dose (RP2D).[3]
-
Primary Endpoints: Safety and tolerability, determination of MTD and RP2D.[2]
-
Secondary Endpoints: Preliminary anti-tumor activity (ORR per RECIST v1.1), pharmacokinetics.[3]
This compound + Mirdametinib Phase 1b Study (NCT03905148)
-
Study Design: An open-label, dose-escalation and expansion phase 1b study.[7][8]
-
Patient Population: Patients with advanced or refractory solid tumors harboring RAS mutations, RAF mutations, and other MAPK pathway aberrations.[9]
-
Treatment: Combination of this compound and mirdametinib administered in 28-day cycles across various dose levels to determine the MTD and/or RP2D.[6]
-
Primary Endpoints: Incidence and severity of adverse events, dose-limiting toxicities, and determination of MTD/RP2D.[5]
-
Secondary Endpoints: Objective response rate, pharmacokinetics.[5]
Dabrafenib + Trametinib in BRAF V600E-Mutant NSCLC (Phase II, NCT01336634)
-
Study Design: A multicenter, non-randomized, open-label, three-cohort phase II trial.[10]
-
Patient Population: Patients with metastatic BRAF V600E-mutant NSCLC. Cohort B included patients previously treated with chemotherapy, and Cohort C included treatment-naïve patients.[11]
-
Treatment: Dabrafenib 150 mg orally twice daily plus trametinib 2 mg orally once daily.[10][11]
-
Primary Endpoint: Investigator-assessed ORR per RECIST v1.1.[11]
-
Secondary Endpoints: Duration of response, progression-free survival, overall survival, and safety.[11]
Sotorasib in KRAS G12C-Mutant NSCLC (CodeBreaK 200, Phase III, NCT04303780)
-
Study Design: A randomized, open-label, phase III trial.[12]
-
Patient Population: Patients with advanced NSCLC with the KRAS G12C mutation who had progressed after previous platinum-based chemotherapy and a PD-1 or PD-L1 inhibitor.[12]
-
Treatment: Patients were randomized 1:1 to receive sotorasib (960 mg orally once daily) or docetaxel (75 mg/m² intravenously every 3 weeks).[12]
-
Primary Endpoint: Progression-free survival.[12]
-
Secondary Endpoints: Overall survival, objective response rate, and safety.
Signaling Pathways and Experimental Workflows
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes like BRAF and RAS can lead to constitutive activation of this pathway, driving tumorigenesis. This compound targets the RAF kinases within this pathway.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on RAF kinases.
Representative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a patient enrolled in a clinical trial for a targeted therapy like this compound.
Caption: A generalized workflow for a patient in a targeted therapy clinical trial.
Conclusion
This compound, both as a monotherapy and in combination with a MEK inhibitor, has shown early signs of clinical activity in patients with various solid tumors harboring BRAF and KRAS mutations. The objective response rates observed in the phase I and 1b trials are encouraging, particularly in heavily pre-treated patient populations.
However, a direct comparison with the established standard-of-care treatments is not yet possible due to the lack of randomized, controlled trials. The standard-of-care therapies, such as the combination of dabrafenib and trametinib for BRAF V600E-mutated NSCLC and melanoma, have demonstrated robust efficacy in large phase III trials and remain the benchmark for treatment. Similarly, for KRAS G12C-mutated NSCLC, sotorasib has shown a significant benefit over standard chemotherapy.
Further clinical development, including larger, randomized trials, will be necessary to fully elucidate the efficacy and safety profile of this compound and to determine its potential role in the treatment landscape for patients with MAPK pathway-driven cancers. The ongoing and future studies of this compound will be critical in defining its position relative to the current standards of care.
References
- 1. Dabrafenib plus trametinib versus dabrafenib monotherapy in patients with metastatic BRAF V600E/K-mutant melanoma: long-term survival and safety analysis of a phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of this compound (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Clinical Trial: NCT03905148 - My Cancer Genome [mycancergenome.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. Dabrafenib plus trametinib in patients with previously treated BRAF(V600E)-mutant metastatic non-small cell lung cancer: an open-label, multicentre phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 2 Study of Dabrafenib Plus Trametinib in Patients With BRAF V600E-Mutant Metastatic NSCLC: Updated 5-Year Survival Rates and Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sotorasib versus docetaxel for previously treated non-small-cell lung cancer with KRASG12C mutation: a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Lifirafenib: A Procedural Guide
Lifirafenib is classified as a hazardous substance with identified risks including acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, its disposal must be managed with stringent adherence to safety protocols and regulatory requirements.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
| Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves |
| Eye Protection | Safety glasses with side-shields or goggles |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. |
| Protective Clothing | Laboratory coat |
Always wash hands thoroughly after handling the compound.[1][2]
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of this compound, adhering to general best practices for hazardous chemical waste.
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Collect all solid waste, including empty vials, contaminated gloves, and other disposable materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should prominently display "Hazardous Waste," the name "this compound," and a description of the waste (e.g., "Solid Waste," "Sharps").
-
-
Waste Collection:
-
For unused or expired this compound powder, avoid generating dust. If possible, dissolve the powder in a suitable solvent (e.g., DMSO) within a fume hood before transferring it to a designated liquid hazardous waste container.
-
Contaminated solutions should be collected in a sealed, properly labeled container.
-
-
Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is in compliance with all institutional and regulatory requirements.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste contractor with all necessary information, including the Safety Data Sheet (SDS) for this compound.
-
Important Note: Never dispose of this compound down the drain or in the regular trash.[3][4] This can lead to environmental contamination and is a violation of regulatory standards.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: A logical workflow for the safe disposal of this compound.
Regulatory Compliance
It is crucial to emphasize that the disposal of hazardous waste is governed by local, state, and federal regulations. The procedures outlined above are based on general best practices. All personnel must be trained on and adhere to their institution's specific waste management policies and all applicable legal requirements. For clinical trial materials, specific protocols for the return or destruction of unused investigational products must be followed.[5]
By adhering to these guidelines, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment, thereby fostering a culture of safety and responsibility in the scientific community.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
